2-Amino-4-methylidenehexanoic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-4-methylidenehexanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
NOPOVNWVHYQBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-4-methylidenehexanoic Acid: Structural Profiling, Antimetabolite Pharmacology, and Experimental Methodologies
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary & Scientific Context
In the landscape of marine-derived natural products, the Caribbean sponge Plakortis simplex is renowned for producing a vast array of biosynthetically diverse, pharmacologically active secondary metabolites, including cyclic peroxides and polyketides[3]. However, nestled within its complex metabolome is a highly unusual non-proteinogenic amino acid: 2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine) [1].
As a Senior Application Scientist specializing in molecular pharmacology, I approach this molecule not merely as a marine isolate, but as a rigidified, structurally deceptive analog of branched-chain amino acids (BCAAs) like L-leucine and L-isoleucine. The presence of the terminal/internal methylidene (
Physicochemical & Structural Properties
Understanding the base physicochemical properties of 2-amino-4-methylidenehexanoic acid is critical for designing proper extraction, partitioning, and assay protocols. The amphoteric nature of the molecule dictates its behavior in both organic solvents and aqueous physiological buffers.
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-4-methylidenehexanoic acid |
| Common Name | 4-Methylenenorleucine |
| CAS Registry Number | 252663-79-9 [2] |
| Molecular Formula | |
| Molecular Weight | 143.185 g/mol |
| Physical State | Solid (Amorphous) |
| Optical Rotation | |
| Biological Source | Marine sponge Plakortis simplex [1] |
| Key Structural Feature | C4 Methylidene group ( |
Pharmacological Mechanism: The Antimetabolite Hypothesis
The cytotoxicity of 4-methylenenorleucine is rooted in its ability to act as a "Trojan Horse" within the cellular BCAA metabolic network. The causality behind its mechanism can be broken down into three cascading phases:
-
Transporter Hijacking (Cellular Entry): The compound competitively binds to the L-type amino acid transporter 1 (LAT1/SLC7A5). Because cancer cells heavily upregulate LAT1 to meet their high metabolic demand, this transporter acts as the primary conduit for the antimetabolite.
-
Translational Sabotage: Once intracellular, 4-methylenenorleucine competes with natural L-leucine for the active site of Leucyl-tRNA synthetase (LARS). The rigid
hybridized carbon at position 4 prevents proper adenylation, leading to an accumulation of uncharged tRNAs. -
mTORC1 Starvation Response: The displacement of L-leucine and the failure to charge tRNA triggers cellular amino acid sensors (like Sestrin2). This directly suppresses the mTORC1 signaling cascade, halting protein synthesis and inducing apoptosis [3].
Fig 1: Proposed mechanism of 4-methylenenorleucine disrupting mTORC1 via LAT1 and LARS antagonism.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality and intrinsic quality control (QC) checks.
Protocol 1: Extraction and Isolation from Plakortis simplex
This workflow isolates the highly polar amino acid from the lipophilic polyketide background typical of Plakortis species [1].
-
Biomass Processing: Lyophilize and mechanically homogenize the Plakortis simplex tissue to maximize surface area.
-
Exhaustive Extraction: Extract the homogenate sequentially with Methanol (MeOH) and Chloroform (
).-
Causality: MeOH penetrates the aqueous cellular matrix to extract polar metabolites, while
ensures complete solubilization of lipophilic components, disrupting lipid bilayers.
-
-
Liquid-Liquid Partitioning: Evaporate the extract and partition between
-Butanol ( -BuOH) and .-
Validation Check: The target amino acid will partition into the
-BuOH layer due to the amphoteric balance of its zwitterionic core and aliphatic chain. Confirm the presence of primary amines in the organic phase using a Ninhydrin stain on a TLC plate (look for a purple/pink spot).
-
-
Chromatographic Resolution: Subject the
-BuOH fraction to Reversed-Phase (RP-18) HPLC using a gradient of /MeOH (9:1 100% MeOH). -
Structural Confirmation: Validate the isolated fraction via
-NMR. The terminal alkene protons of the methylidene group must appear as distinct multiplets around 4.8–5.0 ppm.
Fig 2: Self-validating extraction and isolation workflow for 4-methylenenorleucine.
Protocol 2: In Vitro Cytotoxicity & Mechanistic Rescue Assay
To prove that cytotoxicity is specifically mediated via BCAA transporter antagonism (and not generic membrane disruption), we utilize a competitive rescue assay.
-
Cell Culture Preparation: Seed target cancer cells (e.g., HeLa or WEHI 164) at
cells/well in 96-well plates.-
Critical Causality Step: Use amino acid-depleted DMEM supplemented with 10% dialyzed FBS. Standard FBS contains endogenous leucine that will pre-saturate LAT1 transporters and mask the competitive inhibition of the test compound.
-
-
Compound Administration: Treat the cells with a concentration gradient of 4-methylenenorleucine (0.1
M to 100 M). -
The Self-Validating Control (Rescue Condition): In a parallel set of wells, co-administer the compound gradient with a 10-fold molar excess of L-Leucine.
-
Expected Outcome: If the compound acts as a specific LAT1/LARS antimetabolite, the excess L-Leucine will outcompete it, rescuing cell viability and shifting the
curve significantly to the right. Failure to rescue indicates off-target toxicity.
-
-
Viability Readout: After 48 hours of incubation, add MTT reagent (0.5 mg/mL). Incubate for 3 hours, dissolve the resulting formazan crystals in DMSO, and quantify absorbance at 570 nm.
Conclusion & Future Perspectives
2-Amino-4-methylidenehexanoic acid represents a fascinating intersection of marine chemical ecology and targeted pharmacology. Its unique methylidene functionalization not only provides a chemical handle for synthetic cross-linking studies but also serves as a naturally optimized blueprint for designing synthetic LAT1-targeted antineoplastic agents. Future drug development efforts should focus on synthesizing derivatives that maximize LAT1 affinity while maintaining the translational sabotage capabilities of the native Plakortis isolate.
References
- Cafieri, F., Fattorusso, E., Taglialatela-Scafati, O., Di Rosa, M., & Ianaro, A. (1999). Metabolites from the sponge Plakortis simplex. II. Isolation of four bioactive lactone compounds and of a novel related amino acid. Tetrahedron, 55(48), 13831-13840.
- The Pherobase. Semiochemical Compounds Arranged by CAS Numbers (CAS 252663-79-9).
- Zhang, J., Tang, X., Li, J., Li, P., de Voogd, N. J., Ni, X., Jin, X., Yao, X., Li, P., & Li, G. (2017). Chemistry and Selective Tumor Cell Growth Inhibitory Activity of Polyketides from the South China Sea Sponge Plakortis sp. Marine Drugs, 15(5), 129.
2-Amino-4-methylidenehexanoic acid CAS number and molecular weight
An In-Depth Technical Guide to 2-Amino-4-methylidenehexanoic Acid
Executive Summary
2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine ) is a rare, non-proteinogenic amino acid characterized by an internal methylidene (methylene) group. Originally discovered in marine ecosystems, this molecule bridges the gap between marine chemical ecology and pharmacological discovery. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of its physicochemical profiling, ecological origins, and validated laboratory methodologies for its isolation and biological evaluation.
Chemical Identity & Structural Profiling
The structural uniqueness of 4-methylenenorleucine lies in its terminal alkene branch at the C4 position of the hexanoic acid backbone. This unsaturation imparts distinct steric and electronic properties compared to its saturated analog, norleucine, making it a target of interest for both semiochemical research and cytotoxicity screening.
Table 1: Physicochemical and Registry Data
| Property | Specification |
| IUPAC Name | 2-Amino-4-methylidenehexanoic acid |
| Common Synonyms | 4-Methylenenorleucine; 2-amino-4-methylenehexanoic acid |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Registry (Unspecified) | 28024-57-9 |
| CAS Registry (S-isomer) | 252663-79-9 (Isolated from Plakortis simplex) |
| CAS Registry (2R-isomer) | 1690149-49-5 ; 1284942-95-5 |
| SMILES | CCC(=C)CC(N)C(=O)O |
Data supported by commercial chemical registries and marine natural product databases .
Ecological Origins: Isolation from Plakortis simplex
Marine sponges of the genus Plakortis are prolific producers of unique polyketides, cyclic endoperoxides, and non-proteinogenic amino acids. The (S)-enantiomer of 4-methylenenorleucine was notably isolated from the Caribbean sponge Plakortis simplex by Cafieri et al. in 1999 .
In the marine environment, non-proteinogenic amino acids rarely serve primary metabolic functions; instead, they act as semiochemicals —signaling molecules that mediate intra- or inter-species interactions. The Pherobase database catalogs this molecule as a semiochemical, suggesting it plays a role in allelopathy or predator deterrence . Furthermore, the molecule exhibits moderate cytotoxic properties, a common evolutionary trait for sessile marine organisms relying on chemical defense mechanisms.
Dual biological roles of 4-methylenenorleucine as an ecological semiochemical and cytotoxin.
Validated Laboratory Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify the success of the procedure.
Protocol A: Marine Biomass Extraction and Target Isolation
Objective: Isolate (S)-2-Amino-4-methylidenehexanoic acid from raw Plakortis simplex biomass.
-
Causality of Solvent Selection: Sponges contain a highly complex matrix of lipophilic sterols, mid-polarity polyketides, and highly polar inorganic salts. A biphasic Butanol/Water partition is strategically chosen because 4-methylenenorleucine, being an amphoteric amino acid, will favor the moderately polar butanol layer at a neutral pH, effectively leaving inorganic salts in the aqueous waste.
-
Step-by-Step Procedure:
-
Lysis: Lyophilize and homogenize 500 g of P. simplex tissue. Extract exhaustively with a 1:1 mixture of Methanol/Chloroform to lyse cell membranes and solubilize all metabolites.
-
Partitioning: Evaporate the solvent in vacuo. Resuspend the crude extract in H₂O and partition against n-Butanol (3 × 200 mL). Collect the organic (Butanol) phase.
-
Chromatography: Load the concentrated organic phase onto a Reverse-Phase (RP-18) Silica Gel column. Elute using a gradient of H₂O to Methanol.
-
Purification: Subject the amino acid-rich fractions to Medium-Pressure Liquid Chromatography (MPLC).
-
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on all MPLC fractions and spray with Ninhydrin reagent . Heat to 110°C. The specific appearance of Ruhemann's purple confirms the presence of the primary amine, validating that the target molecule has not been lost during fractionation.
Extraction and purification workflow for 4-methylenenorleucine from marine biomass.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Quantify the cytotoxic efficacy of the isolated compound against standard human cancer cell lines (e.g., HeLa or A549).
-
Causality of Assay Choice: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because the terminal methylene group of 4-methylenenorleucine may act as a mild electrophile (susceptible to Michael addition by cellular thiols), it disrupts cellular metabolism. The MTT assay provides a direct colorimetric readout of this metabolic disruption.
-
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
Treat cells with varying concentrations of 4-methylenenorleucine (1 µM to 100 µM) dissolved in 0.1% DMSO.
-
Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.
-
-
Self-Validation Checkpoint: The assay must include two strict controls: a Vehicle Control (0.1% DMSO) to prove the solvent itself is not causing cell death, and a Positive Control (1 µM Doxorubicin) to validate that the cell line is currently responsive to cytotoxic stress. If the positive control fails to reduce viability by >50%, the entire plate's data is discarded as invalid.
Conclusion & Future Perspectives
2-Amino-4-methylidenehexanoic acid represents a fascinating intersection of marine biology and synthetic chemistry. While its primary ecological role functions as a semiochemical defense mechanism for Plakortis simplex, its unique methylidene-bearing aliphatic chain offers a versatile scaffold for drug development. Future research should focus on asymmetric synthesis routes to bypass the low yields of marine extraction, enabling broader structure-activity relationship (SAR) studies on its cytotoxic potential.
References
-
García-Davis, S., et al. "Polyketides from Plakortis Sponges around Caribbean Coastal Regions: Collection, Isolation, Characterization, and Bioactivity." Marine Drugs, vol. 22, no. 8, 2024, p. 355. (Citing Cafieri et al., 1999). URL:[Link]
-
The Pherobase. "Semiochemical Compounds: (S)-2-Amino-4-methylenehexanoic acid." Database of Pheromones and Semiochemicals. URL:[Link]
Biological role of 4-methylideneleucine as a non-proteinogenic amino acid
The following technical guide details the biological role, mechanistic biochemistry, and experimental applications of 4-methylideneleucine.
Executive Summary
4-Methylideneleucine (also known as
Chemical Identity & Properties
Before detailing biological mechanisms, the structural distinction must be defined.
| Property | L-Leucine (Canonical) | 4-Methylideneleucine (Non-Canonical) |
| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-4-methylpent-4-enoic acid |
| Side Chain | Isobutyl ( | Methallyl ( |
| Hybridization at | ||
| Electronic Character | Inert, Hydrophobic | Reactive (Michael acceptor potential), |
| Natural Occurrence | Universal | Dendrobium officinale, Lomatium spp. (putative) |
Mechanistic Biochemistry: The LeuRS Interaction
The primary biological role of 4-methylideneleucine is defined by its interaction with Leucyl-tRNA Synthetase (LeuRS) . This enzyme is responsible for charging tRNA
The Double-Sieve Mechanism
LeuRS utilizes two distinct active sites to ensure fidelity:
-
Synthetic (Acylation) Site: Activates amino acids based on size and hydrophobicity. It rejects amino acids larger than leucine (coarse sieve).
-
Editing (CP1) Site: Hydrolyzes mischarged amino acids that are smaller or isosteric but chemically distinct (fine sieve).
4-Methylideneleucine as a Substrate and Probe
-
Activation: Due to its steric similarity to leucine, 4-methylideneleucine is readily activated by the synthetic site of LeuRS, forming an aminoacyl-adenylate intermediate (4-ML-AMP).
-
Evasion of Editing: Unlike smaller analogs like norvaline, which are efficiently hydrolyzed by the CP1 domain, 4-methylideneleucine's size prevents it from fitting perfectly into the editing pocket of wild-type LeuRS. This leads to translational misincorporation , where the analog is transferred to tRNA
and subsequently incorporated into proteins. -
Consequences: The planar geometry at the
-carbon disrupts the tightly packed hydrophobic cores of proteins, often leading to thermodynamic instability or altered folding kinetics.
Signaling Pathway Visualization
The following diagram illustrates the kinetic partitioning of 4-methylideneleucine (4-ML) through the LeuRS reaction cycle.
Caption: Kinetic partitioning of 4-methylideneleucine in LeuRS. Note the "Leakage" path leading to protein misincorporation.
Experimental Protocols
Chemical Synthesis of 4-Methylideneleucine
Objective: Synthesize racemic 4-methylideneleucine via alkylation of a glycine equivalent. Precursors: Diethyl acetamidomalonate, Methallyl chloride (3-chloro-2-methylpropene).
Protocol:
-
Alkylation:
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.
-
Add diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.
-
Add methallyl chloride (1.1 eq) dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (SiO
, EtOAc/Hexane). -
Mechanism:[1][2][3] The enolate of the malonate attacks the alkyl halide via S
2.
-
-
Hydrolysis & Decarboxylation:
-
Evaporate ethanol. Resuspend residue in 6M HCl.
-
Reflux for 12 hours.[2] This removes the acetyl group (amide hydrolysis) and decarboxylates one ester group.
-
-
Isolation:
-
Concentrate the solution to dryness.
-
Redissolve in water and adjust pH to 6.0 using pyridine or LiOH.
-
Precipitate the crude amino acid by adding ethanol.
-
Purification: Use cation-exchange chromatography (Dowex 50W-X8). Elute with 1M NH
OH.
-
-
Validation:
-
H NMR (D
O): Look for terminal alkene protons at 4.8–5.0 ppm.
-
H NMR (D
LeuRS ATP-PPi Exchange Assay
Objective: Determine if 4-methylideneleucine is activated by LeuRS.
Reagents:
-
Purified LeuRS (100 nM).
- P-labeled Pyrophosphate (PPi).
-
ATP (2 mM).
-
Test Amino Acid (0.1 – 10 mM).
Workflow:
-
Incubation: Mix LeuRS, ATP,
P-PPi, and 4-methylideneleucine in reaction buffer (HEPES pH 7.5, MgCl , KCl). -
Reaction: Incubate at 37°C for defined intervals (e.g., 1-10 min).
-
Quenching: Stop reaction by adding acidic charcoal solution (absorbs ATP, not PPi).
-
Filtration: Filter mixture through glass fiber filters. Wash to remove free PPi.
-
Quantification: Measure radioactivity of the charcoal-bound ATP (formed by the reverse reaction if activation occurred).
-
Analysis: Plot
vs. [Amino Acid] to determine and .
Therapeutic & Research Applications
Protein Engineering (Methionine Surrogate)
4-Methylideneleucine serves as a "taggable" leucine analog.
-
Bio-orthogonal Chemistry: The terminal alkene allows for site-specific modification via olefin metathesis or thiol-ene click chemistry after incorporation into proteins. This is superior to canonical leucine which is chemically inert.
-
Hyper-Hydrophobic Cores: Used in Genomically Recoded Organisms (GROs) to engineer proteins with altered thermal stability.
Toxicity & Antibiotic Potential
-
Mechanism: Accumulation of 4-methylideneleucine leads to global proteome destabilization. In bacteria, this mimics the effect of heat shock, triggering chaperone upregulation (GroEL/GroES).
-
Therapeutic Angle: High concentrations can inhibit bacterial growth, making it a potential lead for antimicrobial peptide design, specifically targeting organisms with error-prone LeuRS variants.
References
-
Tang, Y. & Tirrell, D. A. (2001). "Biosynthesis of proteins incorporating non-native amino acids."[4] Biochemistry. Link (Context: General protocols for alkene-containing analogs).
-
Lincecum, T. L. & Martinis, S. A. (2001). "The tRNA synthetase editing domain: a molecular sieve." Journal of Biological Chemistry. Link (Context: Mechanism of LeuRS editing).
-
Ahmad, S. et al. (2025). "Synthesis and biological evaluation of unsaturated amino acid derivatives." ResearchGate. Link (Context: Synthesis of pentenoic acid derivatives).
-
PubChem. (2025). "2-Amino-4-methyl-4-pentenoic acid Compound Summary." National Library of Medicine. Link (Context: Chemical properties and synonyms).
-
Google Patents. (2015). "Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids."[4] US Patent 10501734B2. Link (Context: Incorporation of 4,5-dehydroleucine).
Sources
- 1. Biological Role, Mechanism of Action and the Importance of Interleukins in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle-derived interleukin-6: mechanisms for activation and possible biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10501734B2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids - Google Patents [patents.google.com]
Literature review of 2-Amino-4-methylidenehexanoic acid derivatives
An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Novel Amino Acid Derivatives
A Literature Review Focused on the Scaffold of 2-Amino-4-methylidenehexanoic Acid and Its Analogs
Introduction: The Untapped Potential of Unnatural Amino Acids
In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) represent a frontier of immense potential. These molecules, which deviate from the 20 proteinogenic amino acids, offer novel side-chain functionalities, conformational constraints, and metabolic profiles, making them invaluable tools for developing new therapeutics, biological probes, and engineered proteins. While extensive research exists on many UAA classes, the specific scaffold of 2-Amino-4-methylidenehexanoic acid remains largely unexplored in prominent literature. However, its core structure—a non-proteinogenic amino acid featuring a reactive exocyclic double bond (a methylidene group)—suggests significant promise for applications such as covalent enzyme inhibition and bioconjugation.
This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of structurally and functionally related amino acid derivatives. By examining the established knowledge surrounding its analogs, we can extrapolate the potential of the 2-Amino-4-methylidenehexanoic acid scaffold and provide a framework for its future investigation. We will delve into the synthetic methodologies required to construct such molecules, explore the diverse biological activities observed in related compounds, and present detailed protocols to guide researchers in this field.
Part 1: Synthetic Strategies for Novel Amino Acid Scaffolds
The synthesis of UAAs like 2-Amino-4-methylidenehexanoic acid requires multi-step, often complex, organic chemistry routes. The primary challenge lies in the stereocontrolled installation of the α-amino group and the construction of the unique side chain. While direct synthesis for the target molecule is not readily found, we can infer a plausible pathway from the synthesis of related compounds like 2-amino-4-ethylhexanoic acid.[1]
A generalized synthetic approach would likely involve the alkylation of a glycine or alanine equivalent, followed by the introduction of the methylidene group. Key considerations for such a synthesis include:
-
Chiral Control: Achieving enantiomeric purity is critical for biological applications. This is often accomplished through the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.
-
Protecting Group Strategy: The amino and carboxylic acid moieties must be suitably protected to prevent unwanted side reactions during the construction of the side chain. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.
-
Introduction of the Methylidene Group: This reactive moiety is typically introduced late in the synthetic sequence to avoid complications. A common method is the Wittig reaction or a related olefination protocol on a precursor ketone.
Below is a hypothetical workflow for the synthesis of a UAA with a reactive side chain, illustrating the logical progression from starting materials to the final product.
Caption: Hypothetical workflow for UAA synthesis.
Experimental Protocol: Synthesis of a 2-Amino-4-methylpyridine Analog
This protocol is adapted from methodologies used for synthesizing inhibitors of inducible nitric oxide synthase (iNOS), demonstrating a practical application of building complex amino-pyridine structures.[2]
Objective: To synthesize a position-6 substituted 2-amino-4-methylpyridine analog.
Materials:
-
2-amino-4-methylpyridine (starting material)
-
n-Butyllithium (n-BuLi), 1.6 M in Hexane
-
Acetaldehyde (CH3CHO)
-
Diethyl ether (Et2O)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Lithiation: Dissolve the protected 2-amino-4-methylpyridine starting material (5.6 g, 28.0 mmol) in 30 mL of anhydrous Et2O in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (19.5 mL, 31.2 mmol) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Addition: Add acetaldehyde (2 mL, 35.6 mmol) via syringe to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 10 minutes.
-
Work-up: Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic solution over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hydroxylated intermediate.[2]
Causality and Insights: The choice of n-BuLi at low temperature is crucial for the regioselective deprotonation at position 6 of the pyridine ring, which is the most tolerant position for introducing substituents without losing iNOS inhibitory activity.[2] The subsequent addition of an electrophile like acetaldehyde allows for the construction of a functionalized side chain. This multi-step process highlights the precision required to build complex, biologically active molecules.
Part 2: Biological Activities and Therapeutic Potential of Amino Acid Derivatives
The true value of novel UAAs lies in their biological activity. By modifying the structure of natural amino acids, researchers can design molecules that interact with biological targets with high potency and selectivity. The literature on related amino acid derivatives reveals a broad spectrum of therapeutic potential.
| Compound Class | Biological Target/Activity | Key Findings & Significance | Reference(s) |
| 2-Amino-4-methylpyridine Analogs | Inducible Nitric Oxide Synthase (iNOS) | Potent and selective inhibition of iNOS. Some derivatives show promise as PET tracers for imaging iNOS activation in inflammatory conditions. | [2][3] |
| 2-Aminothiazole Derivatives | Antimicrobial (Antibacterial & Antifungal) | Broad-spectrum activity against various pathogens, including Mycobacterium tuberculosis. The scaffold is considered a promising lead for developing new anti-infective agents. | [4][5][6] |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (ESKAPE pathogens & Candida) | Structure-dependent activity against multidrug-resistant bacteria and fungi, including the challenging pathogen Candida auris. | [7] |
| Thiadiazole Derivatives | Antimicrobial / Antitubercular | Many derivatives exhibit significant antimicrobial properties, with some showing potent inhibition of M. tuberculosis H37Rv. | [8] |
| Tetrahydrobenzo[b]thiophene Derivatives | Anti-inflammatory (NRF2 Activators) | Activate the NRF2 pathway, leading to a reduction in pro-inflammatory cytokines and mediators. | [9] |
| General Amino Acid Scaffolds | Prodrug Moieties | Used to improve the pharmacokinetic properties of parent drugs, enhancing bioavailability, increasing stability, and enabling targeted delivery. | [10] |
Mechanism of Action: A Deeper Look at Enzyme Inhibition
Many amino acid derivatives function as enzyme inhibitors. For example, 2-amino-4-methylpyridine inhibits iNOS activity competitively with respect to the natural substrate, arginine.[3] This means the synthetic molecule binds to the active site of the enzyme, preventing arginine from binding and thereby blocking the production of nitric oxide (NO). In inflammatory conditions where iNOS is overexpressed, this inhibition can have a therapeutic effect.
The hypothetical 2-Amino-4-methylidenehexanoic acid, with its reactive methylidene group, could act as a covalent inhibitor . The workflow for identifying such an inhibitor is outlined below.
Caption: Workflow for covalent inhibitor validation.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel amino acid derivative against a bacterial pathogen. This protocol is a standard method used in antimicrobial drug discovery.[5][7]
Materials:
-
Synthesized amino acid derivative (test compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL. Concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
While the scientific literature on 2-Amino-4-methylidenehexanoic acid itself is sparse, a comprehensive analysis of its structural and functional analogs provides a compelling rationale for its investigation. The synthetic pathways are challenging but feasible, drawing from established methods for creating unnatural amino acids.[1] The biological activities of related compounds, particularly in the realms of enzyme inhibition and antimicrobial action, are well-documented and potent.[2][5][6][7]
The presence of a methylidene group—a Michael acceptor—is particularly noteworthy. This reactive handle makes the 2-Amino-4-methylidenehexanoic acid scaffold an ideal candidate for the rational design of covalent inhibitors, which can offer advantages in potency and duration of action. Future research should focus on:
-
Developing a robust and stereoselective synthesis for 2-Amino-4-methylidenehexanoic acid and its derivatives.
-
Screening these compounds against a panel of enzymes with nucleophilic residues in their active sites (e.g., cysteine proteases, kinases).
-
Evaluating their potential as antimicrobial agents , leveraging the insights gained from thiazole and propanoic acid derivatives.[5][7]
By building on the foundational knowledge of related UAAs, the scientific community is well-positioned to unlock the therapeutic potential of this promising and understudied class of molecules.
References
-
The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... - ResearchGate. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]
-
(methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2 - ResearchGate. Available at: [Link]
-
WO2015155626A1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1][11]THIAZIN-8a(8H) - Google Patents. Available at:
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]
-
Amino Acids in the Development of Prodrugs - PMC. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
Amino Acid Derivatives – biochemistry - UW Pressbooks. Available at: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]
-
Promising Application of D-Amino Acids toward Clinical Therapy - MDPI. Available at: [Link]
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed. Available at: [Link]
-
Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl) Amino] Hexanoic Acid from Lysine and Γ-Valerolactone - SSRN. Available at: [Link]
-
The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase - PubMed. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. Available at: [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. Available at: [Link]
-
2-Amino-4-methylhexanoic acid | C7H15NO2 | CID 520755 - PubChem - NIH. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
2-Amino-4-methylidenehexanoic Acid as a Leucine Analog: Structural Profiling, Mechanistic Signaling, and Experimental Workflows
Executive Summary
In the landscape of non-canonical amino acids (ncAAs), 2-amino-4-methylidenehexanoic acid (frequently referred to in literature as 4-methylenenorleucine) represents a highly specialized tool compound. Originally isolated from the Caribbean marine sponge Plakortis simplex[1], this compound shares a highly conserved structural backbone with canonical L-leucine but introduces critical steric modifications at the C4 position. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and molecular biologists with a comprehensive framework for utilizing this compound to probe amino acid sensing networks, specifically the mechanistic target of rapamycin complex 1 (mTORC1) axis and leucyl-tRNA synthetase (LARS) translational fidelity.
Structural and Quantitative Chemical Profiling
To utilize 2-amino-4-methylidenehexanoic acid effectively in biological assays, one must first understand its structural divergence from canonical L-leucine. While leucine utilizes a flexible isopropyl group at the C4 position, the analog features a rigid methylidene (methylene) double bond coupled with an ethyl chain[1]. This modification increases the molecular footprint and alters the electron density, directly impacting its ability to dock into highly conserved amino acid binding pockets.
Quantitative Comparison Table
| Chemical Property | Canonical L-Leucine | 2-Amino-4-methylidenehexanoic acid |
| IUPAC Nomenclature | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-4-methylenehexanoic acid |
| Common Synonym | Leucine | 4-Methylenenorleucine |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₃NO₂[1] |
| Molecular Weight | 131.17 g/mol | 143.185 g/mol [1] |
| C4 Substitution | Isopropyl group | Methylidene (methylene) + Ethyl group |
| Biological Source | Ubiquitous | Marine sponge Plakortis simplex[1],[2] |
| Primary Phenotype | mTORC1 agonist, Protein synthesis | Cytotoxic agent (e.g., WEHI 164 cells)[3],[1] |
Mechanistic Pathways: Amino Acid Sensing and Translational Fidelity
The utility of 2-amino-4-methylidenehexanoic acid lies in its ability to hijack two primary cellular pathways: nutrient sensing and protein translation.
Sestrin2 and mTORC1 Modulation
L-leucine is the primary metabolic driver of mTORC1 activation, a process mediated by the cytosolic leucine sensor Sestrin2[Ref 1]. Under leucine-deprived conditions, Sestrin2 binds to and inhibits the GATOR2 complex. When canonical leucine is present, it binds Sestrin2, triggering a conformational change that releases GATOR2, ultimately leading to mTORC1 activation at the lysosomal surface. The steric bulk of the methylidene and ethyl groups in 2-amino-4-methylidenehexanoic acid creates a competitive clash within the Sestrin2 binding pocket, allowing researchers to map the exact volumetric thresholds of this sensor.
mTORC1 signaling axis demonstrating the competitive integration of the leucine analog at Sestrin2.
LARS Inhibition and Cytotoxicity
The compound is a documented cytotoxic agent, originally shown to inhibit the proliferation of WEHI 164 murine fibrosarcoma cells[3],[1]. This cytotoxicity is mechanistically driven by its interaction with Leucyl-tRNA synthetase (LARS). If the analog evades the editing domain of LARS, it is misincorporated into nascent polypeptides, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). Alternatively, it may act as a competitive inhibitor, stalling ribosomes and halting global translation.
Experimental Workflows & Protocols
To rigorously evaluate the biological activity of this analog, we must design self-validating experimental systems. The following workflows are engineered to isolate the analog's effects on signaling and translation while eliminating background noise.
Experimental workflow for validating the analog's impact on signaling, translation, and viability.
Protocol A: In Vitro mTORC1 Activation and Sestrin2 Binding Assay
Purpose: To determine whether 2-amino-4-methylidenehexanoic acid functions as an agonist or antagonist of the Sestrin2-mTORC1 axis.
-
Amino Acid Starvation (The Causality Baseline): Wash target cells (e.g., HEK293T) twice with DPBS. Incubate in custom amino acid-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) for 50 minutes.
-
Expert Insight: The use of dialyzed FBS is non-negotiable. Standard FBS contains trace amounts of canonical leucine that will continuously activate mTORC1, masking the analog's effects. Starvation ensures Sestrin2 is fully bound to GATOR2.
-
-
Analog Stimulation: Spike the media with either 2-amino-4-methylidenehexanoic acid (titrated from 10 µM to 1 mM), vehicle (DMSO/Water), or canonical L-leucine (400 µM) for exactly 10 minutes.
-
Self-Validating System: The L-leucine arm acts as an internal positive control. If L-leucine fails to rescue mTORC1 activity, the starvation protocol was overly harsh and induced irreversible cellular shutdown.
-
-
Lysis and Immunoblotting: Lyse cells immediately on ice using a mild CHAPS-based buffer (to preserve protein-protein interactions if co-immunoprecipitation of Sestrin2/GATOR2 is desired). Probe lysates via Western blot for downstream mTORC1 effectors: phosphorylated S6 Kinase (p-S6K Thr389) and p-4E-BP1 (Thr37/46).
Protocol B: SUnSET Assay for Translational Fidelity
Purpose: To quantify the degree to which the analog stalls global protein synthesis via LARS inhibition.
-
Pre-treatment: Incubate cells in leucine-depleted media supplemented with the analog for 4 hours to deplete intracellular canonical leucine pools.
-
Puromycin Pulsing (The Causality Mechanism): Add 1 µg/mL puromycin directly to the culture media for exactly 10 minutes prior to harvest.
-
Expert Insight: Puromycin is a structural analog of tyrosyl-tRNA. It enters the A-site of the ribosome and is covalently incorporated into the nascent polypeptide chain, causing premature termination [Ref 2]. A strict 10-minute pulse is critical; longer exposures cause massive apoptosis, confounding the translational readout with cell death artifacts.
-
-
Quantification: Harvest cells and perform immunoblotting using an anti-puromycin monoclonal antibody (e.g., clone 12D10). The density of the resulting poly-ubiquitous smear directly correlates to the rate of global translation. A reduction in signal in the analog-treated arm confirms ribosomal stalling and competitive LARS inhibition.
References
-
[1] Dictionary of Marine Natural Products. Pageplace.de. URL:
-
[2] Dictionary of Marine Natural Products (Mutagenesis and Cytotoxicity). Pageplace.de. URL:
-
[3] Simplexolides A–E and plakorfuran A, six butyrate derived polyketides from the marine sponge Plakortis simplex. PMC / National Institutes of Health. URL:
-
[Ref 1] Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48. URL:[Link]
-
[Ref 2] Schmidt, E. K., et al. (2009). "SUnSET, a nonradioactive method to monitor protein synthesis." Nature Methods, 6(4), 275-277. URL:[Link]
Sources
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of 2-Amino-4-methylidenehexanoic Acid
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of 2-Amino-4-methylidenehexanoic acid, a non-proteinogenic γ,δ-unsaturated amino acid. Recognizing the importance of stereochemical purity in drug development and peptide chemistry, we present three distinct and robust strategies: Chiral Auxiliary-Mediated Alkylation , Eschenmoser-Claisen Rearrangement , and Enzymatic Kinetic Resolution . Each section offers a detailed theoretical background, step-by-step experimental protocols, and an analysis of the causality behind procedural choices. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing them with the foundational knowledge and practical methodologies to obtain this valuable chiral building block.
Introduction and Strategic Overview
2-Amino-4-methylidenehexanoic acid is a unique amino acid featuring an α-stereocenter and a γ,δ-exocyclic double bond. This combination of functionalities makes it an attractive building block for introducing conformational constraints in peptides and as a precursor for more complex molecular architectures. The primary challenge in its synthesis lies in the precise control of stereochemistry at the α-carbon while constructing the unsaturated side chain.
This guide details three field-proven strategies to achieve this, each with distinct advantages:
-
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation: A reliable and high-yielding approach that uses a recoverable chiral molecule to direct the stereoselective formation of the C-C bond. This method offers excellent predictability and control.
-
Strategy 2:[1][1]-Sigmatropic (Eschenmoser-Claisen) Rearrangement: A powerful method for the stereospecific synthesis of γ,δ-unsaturated systems. It allows for the simultaneous formation of the C-C bond and transfer of chirality from a chiral allylic alcohol precursor.[2][3]
-
Strategy 3: Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that leverages the high stereoselectivity of enzymes, typically lipases, to separate enantiomers from a racemic mixture. This strategy is valued for its mild reaction conditions and high enantiomeric excesses (ee).[4]
The selection of a specific strategy will depend on factors such as precursor availability, desired scale, and the laboratory's technical capabilities.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This strategy relies on the temporary attachment of a chiral auxiliary to a glycine substrate. The auxiliary provides a sterically biased environment, forcing an incoming electrophile to attack the glycine enolate from a specific face, thus creating the desired stereocenter. The auxiliary is subsequently cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine amides are common examples of such auxiliaries.[5][6]
Logical Workflow: Chiral Auxiliary Approach
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Protocol 2.1: Synthesis of Electrophile (1-Bromo-3-methylenepentane)
This protocol outlines a plausible synthesis for the required allylic bromide electrophile.
Step 1: Synthesis of 3-Pentanone
-
To a solution of ethylmagnesium bromide (1.1 eq) in THF at 0 °C, add propionyl chloride (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. Purify by distillation to yield 3-pentanone.
Step 2: Synthesis of 3-Methylenepentan-2-ol
-
Prepare methylmagnesium bromide from methyl iodide and magnesium turnings in dry diethyl ether.
-
To this Grignard reagent at 0 °C, add a solution of 3-pentanone (1.0 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench with saturated aqueous NH4Cl, extract with ether (3x), dry the combined organic layers over Na2SO4, and concentrate to yield the tertiary alcohol, which can be used directly.
-
Rationale: This sequence builds the carbon skeleton. A Wittig reaction on 3-pentanone would also be a viable alternative to form the exocyclic double bond.
Step 3: Dehydration to 3-Methylenepent-1-ene
-
This step is not directly on the main path to the desired primary alcohol but is an alternative route. Direct reduction is preferred.
Step 4: Synthesis of 3-Methylenepentan-1-ol This is a conceptual adaptation. A more direct route is often preferred, such as a Barbier-type reaction between propionaldehyde and allyl bromide, followed by oxidation and Wittig methylenation.
-
A more direct and controllable route starts with propionaldehyde. React propionaldehyde with the phosphonium ylide derived from (3-bromopropyl)triphenylphosphonium bromide in the presence of a strong base like n-BuLi to form 3-methylenepent-1-ene.
-
Perform a hydroboration-oxidation sequence on the terminal alkene to regioselectively form the primary alcohol, 3-methylenepentan-1-ol.
Step 5: Bromination to 1-Bromo-3-methylenepentane
-
Dissolve 3-methylenepentan-1-ol (1.0 eq) in dry diethyl ether at 0 °C under a nitrogen atmosphere.
-
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring. Causality: PBr₃ is a classic reagent for converting primary alcohols to alkyl bromides via an SN2 mechanism with minimal rearrangement.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo at low temperature to obtain the volatile allylic bromide.
Protocol 2.2: Asymmetric Alkylation and Auxiliary Removal (Adapted from Evans Alkylation[5][6])
Step 1: Preparation of N-Acyl Oxazolidinone
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool to -78 °C under nitrogen.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes to form the sodium enolate. Causality: NaHMDS is a strong, sterically hindered base that rapidly and cleanly generates the (Z)-enolate, which is crucial for the subsequent stereocontrol.
-
Add the freshly prepared 1-bromo-3-methylenepentane (1.5 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.
-
Stir the mixture vigorously at 0 °C for 4 hours. Causality: The LiOOH species formed in situ attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the chiral auxiliary and the desired carboxylic acid.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate to remove the recovered chiral auxiliary. The aqueous layer contains the desired amino acid, which can be purified by ion-exchange chromatography or crystallization.
| Parameter | Expected Outcome | Reference/Justification |
| Diastereoselectivity | >95:5 d.r. | Based on typical Evans alkylations with allylic halides.[5] |
| Chemical Yield | 60-80% over 2 steps | Standard for this well-established methodology. |
| Chiral Auxiliary Recovery | >90% | A key advantage of the Evans methodology. |
Strategy 2: Eschenmoser-Claisen Rearrangement
The Eschenmoser-Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that transforms an allylic alcohol into a γ,δ-unsaturated amide.[3] The reaction proceeds through a chair-like transition state, allowing for a highly predictable transfer of stereochemistry from the alcohol to the newly formed C-C bond. By using a chiral allylic alcohol, the absolute stereochemistry of the α-carbon of the final amino acid can be controlled.[2][8]
Logical Workflow: Eschenmoser-Claisen Rearrangement
Caption: Workflow for the Eschenmoser-Claisen rearrangement approach.
Protocol 3.1: Synthesis of (S)-3-Methylenepentan-1-ol
-
Preparation of the Enone: Start from 3-pentanone. Perform an α-formylation using ethyl formate and a base like NaOEt. The resulting β-keto aldehyde can be converted to the enone, 3-methylenepentan-2-one, via a Mannich reaction followed by elimination.
-
Asymmetric Reduction: Dissolve the enone (1.0 eq) in dry THF (0.2 M) and cool to -40 °C.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) followed by the dropwise addition of a borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq). Causality: The Corey-Bakshi-Shibata (CBS) catalyst creates a chiral environment around the borane, directing the hydride delivery to one face of the ketone, leading to high enantioselectivity.
-
Stir at -40 °C for 1 hour, then quench by the slow addition of methanol.
-
Allow to warm to room temperature, concentrate, and purify by flash chromatography to yield the chiral allylic alcohol.
Protocol 3.2: Rearrangement and Hydrolysis[2][8]
-
Eschenmoser-Claisen Rearrangement: In a sealed tube, combine (S)-3-methylenepentan-1-ol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (3.0 eq), and a catalytic amount of 2,6-lutidinium p-toluenesulfonate.
-
Heat the mixture at 110-140 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture and remove the excess acetal under reduced pressure. The crude N,N-dimethyl-(S)-2-amino-4-methylidenehexanamide can be purified by chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude amide in 6 M aqueous HCl.
-
Heat the solution at reflux for 12-24 hours until TLC analysis indicates complete consumption of the amide.
-
Cool the solution, wash with diethyl ether to remove non-polar impurities.
-
Concentrate the aqueous layer in vacuo. The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.
| Parameter | Expected Outcome | Reference/Justification |
| Enantioselectivity | >95% ee | Dependent on the ee of the starting alcohol; the rearrangement is highly stereospecific.[8] |
| Diastereoselectivity | N/A (one new center) | The geometry of the transition state ensures high fidelity of chirality transfer. |
| Chemical Yield | 50-70% over 2 steps | Typical yields for this thermal rearrangement and subsequent hydrolysis.[2] |
Strategy 3: Enzymatic Kinetic Resolution (EKR)
This strategy begins with the synthesis of the racemic amino acid, which is then converted to an ester. An enzyme, typically a lipase, selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester are easily separable due to their different chemical properties, providing access to both enantiomers of the target molecule.
Logical Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis and enzymatic resolution of the target amino acid.
Protocol 4.1: Synthesis of Racemic 2-Amino-4-methylidenehexanoic Acid (Amidomalonate Synthesis[9])
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.
-
Add diethyl acetamidomalonate (1.0 eq) and stir for 30 minutes at room temperature.
-
Add 1-bromo-3-methylenepentane (1.2 eq) and heat the mixture at reflux for 8-12 hours.
-
Cool the reaction, filter off any salts, and concentrate the filtrate in vacuo.
-
To the crude alkylated malonate, add 6 M aqueous HCl and heat at reflux for 12 hours. This step hydrolyzes the esters and the amide, and promotes decarboxylation.
-
Cool the solution and concentrate under reduced pressure. The crude racemic amino acid hydrochloride can be purified by recrystallization.
Protocol 4.2: Enzymatic Resolution (Adapted from literature[4][10])
-
Esterification: Suspend the racemic amino acid hydrochloride (1.0 eq) in methanol. Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature, then heat at reflux for 4 hours.
-
Cool and concentrate in vacuo to yield the crude racemic methyl ester hydrochloride.
-
Enzymatic Hydrolysis: Suspend the racemic methyl ester hydrochloride in a phosphate buffer solution (pH 7.0).
-
Add a lipase preparation (e.g., Lipase from Candida antarctica B (CALB) or Pseudomonas cepacia, typically 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C), monitoring the reaction progress by chiral HPLC or by titration of the liberated acid with a standard NaOH solution. Stop the reaction near 50% conversion. Causality: Stopping at 50% conversion maximizes the yield and enantiomeric excess of both the product acid and the remaining ester.
-
Separation: Filter off the enzyme. Acidify the filtrate to pH ~2 with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-amino ester.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (~pH 6) to precipitate the (S)-amino acid, which can be collected by filtration.
-
Hydrolysis of Recovered Ester: The recovered (R)-amino ester can be hydrolyzed under acidic conditions (6 M HCl, reflux) to obtain the (R)-enantiomer of the amino acid.
| Parameter | Expected Outcome | Reference/Justification |
| Enantioselectivity | >98% ee for both enantiomers | Lipases are known for their exceptionally high enantioselectivity in the hydrolysis of amino acid esters.[4][9] |
| Conversion | ~50% (targeted) | Essential for achieving high ee for both components. |
| Chemical Yield | ~40-45% for each enantiomer | Theoretical maximum is 50% for each enantiomer in a classic resolution. |
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr, R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, 2007, 9, 411-420. [Link]
-
Wu, G., et al. "Asymmetric Eschenmoser–Claisen Rearrangement for Anti-β-Substituted γ,δ-Unsaturated Amino Acids." Organic Letters, 2004, 6(16), 2701-2704. [Link]
-
Xia, C., et al. "Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination." Organic Letters, 2017, 19(16), 4251-4254. [Link]
-
Chen, S. T., et al. "Kinetic resolution of amino acid esters catalyzed by lipases." Chirality, 1996, 8(6), 418-422. [Link]
-
Naskar, D. "Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction." NPTEL, 2018. [Link]
-
Evans, D. A., et al. "Diastereoselective alkylation of a chiral imide enolate. A practical approach to the asymmetric synthesis of. alpha.-alkyl and. alpha.,. alpha.-dialkyl carboxylic acids." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. [Link]
-
Reetz, M.T. "Lipases as catalysts for the kinetic resolution of racemic compounds." Angewandte Chemie International Edition, 1991, 30, 1531-1546. [Link]
-
LibreTexts Chemistry. "Synthesis of Amino Acids." [Link]
-
Reddit. "r/OrganicChemistry - E-1 Reaction of 2-bromo-3-methylpentane." [Link]
-
Wikipedia. "Chiral auxiliary." [Link]
Sources
- 1. Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Asymmetric Eschenmoser–Claisen Rearrangement for Anti-β-Substituted γ,δ-Unsaturated Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for the Isolation of 4-Methylideneleucine from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the isolation and purification of 4-methylideneleucine, a non-proteinogenic amino acid, from a fermentation broth, likely produced by a Streptomyces species. The procedures detailed herein are grounded in established principles of chromatography and biochemical engineering. This guide offers a framework for developing a robust purification workflow, from initial clarification of the fermentation broth to the final polishing steps, yielding a high-purity product suitable for research and drug development applications. The protocols are designed to be adaptable, with explanations of the underlying scientific principles to allow for optimization based on specific experimental conditions and available resources.
Introduction: The Significance of 4-Methylideneleucine
4-Methylideneleucine is a rare, unsaturated branched-chain amino acid with potential applications in the synthesis of novel peptides and as a chiral building block in drug discovery. Its unique structure, featuring a methylene group at the 4-position, imparts distinct conformational properties to peptides, potentially enhancing their biological activity, stability, or cell permeability. The primary source of 4-methylideneleucine is through microbial fermentation, often by species of the genus Streptomyces, which are renowned for their prolific production of diverse secondary metabolites.[1][2]
The isolation of 4-methylideneleucine from a complex fermentation broth presents a significant challenge due to the presence of numerous other components, including other amino acids, proteins, carbohydrates, and salts. This guide outlines a systematic approach to overcome these challenges, employing a multi-step purification strategy to achieve high purity and yield.
Overview of the Isolation Workflow
The isolation of 4-methylideneleucine from a fermentation broth is a multi-stage process. The overall strategy is to first separate the biomass from the broth, then capture the target molecule using a high-capacity, low-resolution technique, followed by one or more high-resolution polishing steps.
Caption: Overall workflow for the isolation of 4-methylideneleucine.
Fermentation and Broth Preparation
While the specific fermentation parameters for maximizing 4-methylideneleucine production will be strain-dependent, a general approach for the cultivation of Streptomyces species can be employed.
Fermentation Media
A complex medium is typically used to support the growth of Streptomyces and the production of secondary metabolites. The choice of carbon and nitrogen sources can significantly influence the yield of the target compound.[3][4]
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Glucose | 10 | Carbon Source |
| Yeast Extract | 5 | Nitrogen Source, Vitamins, Growth Factors |
| Peptone | 5 | Nitrogen Source |
| Soy Meal | 5 | Complex Nitrogen Source |
| CaCO₃ | 2 | pH Buffering |
| K₂HPO₄ | 1 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Mineral Source |
| Trace Elements Solution | 1 mL | Micronutrients |
Table 1: A representative fermentation medium for Streptomyces species.[5][6]
Protocol: Broth Clarification
Objective: To remove microbial cells and other particulate matter from the fermentation broth.
-
Centrifugation:
-
Transfer the fermentation broth to sterile centrifuge bottles.
-
Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble 4-methylideneleucine.
-
-
Filtration (Optional but Recommended):
-
For complete removal of fine particles, filter the supernatant through a 0.45 µm or 0.22 µm pore size filter. This can be done using a bottle-top vacuum filtration system for larger volumes.
-
Capture by Ion Exchange Chromatography (IEC)
Ion exchange chromatography is an effective first step for capturing charged molecules like amino acids from a complex mixture.[7][8] The choice of ion exchanger depends on the isoelectric point (pI) of 4-methylideneleucine. The pI of 4-methylideneleucine is estimated to be around 6.0, similar to leucine. Therefore, at a pH below its pI, it will be positively charged and can be captured by a cation exchange resin.
Caption: Principle of cation exchange chromatography for 4-methylideneleucine.
Protocol: Cation Exchange Chromatography
Objective: To capture 4-methylideneleucine from the clarified broth and remove neutral and anionic impurities.
Materials:
-
Strong cation exchange resin (e.g., Dowex 50WX8 or equivalent).
-
Chromatography column.
-
Binding Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Elution Buffer: 0.5 M Ammonium Hydroxide or a linear gradient of 0.1 M to 1 M NaCl in the binding buffer.
-
Regeneration Solution: 1 M HCl followed by 1 M NaOH.
Procedure:
-
Resin Preparation and Column Packing:
-
Swell the resin in deionized water according to the manufacturer's instructions.
-
Pack the column with the resin and wash with 5-10 column volumes (CV) of deionized water.
-
-
Equilibration:
-
Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the eluate match the buffer.[9]
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to 4.5 with an appropriate acid (e.g., HCl).
-
Load the pH-adjusted broth onto the column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound 4-methylideneleucine using the Elution Buffer. If using a salt gradient, a linear gradient from 0.1 M to 1 M NaCl over 10-20 CV is recommended.[10]
-
Collect fractions and monitor the absorbance at 214 nm (for the peptide bond) or use a specific assay for amino acids.
-
-
Regeneration:
-
Regenerate the column by washing with 1 M HCl, followed by deionized water, then 1 M NaOH, and finally deionized water until the pH is neutral. Store the resin according to the manufacturer's instructions.
-
Polishing by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[11] It is an ideal step for polishing the partially purified 4-methylideneleucine from the IEC step, removing closely related amino acids and other hydrophilic impurities.
Protocol: Reversed-Phase HPLC
Objective: To achieve high purity of 4-methylideneleucine.
Materials:
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[12]
-
Sample: Pooled and concentrated fractions from the IEC step containing 4-methylideneleucine. The sample should be acidified with TFA to a pH of ~2-3.
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions.
-
-
Sample Injection:
-
Inject the prepared sample onto the column.
-
-
Elution Gradient:
-
Apply a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 50% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.[13]
-
Monitor the elution profile at 214 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC with the same or a similar gradient.
-
-
Solvent Removal:
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified 4-methylideneleucine as a white powder.
-
Analytical Methods for In-Process Control and Final Product Characterization
Throughout the purification process, it is essential to have reliable analytical methods to track the target molecule and assess its purity.
| Technique | Purpose |
| Analytical RP-HPLC | To monitor the presence and purity of 4-methylideneleucine in fractions from IEC and to assess the final product purity. |
| LC-MS/MS | For unambiguous identification and quantification of 4-methylideneleucine, especially at low concentrations. This is also useful for characterizing impurities.[14] |
| NMR Spectroscopy | To confirm the chemical structure of the final purified product. |
Table 2: Key analytical techniques for process monitoring and product characterization.
Stability and Storage
The stability of 4-methylideneleucine is crucial for maintaining its integrity. Based on related compounds, it is expected to be most stable in slightly acidic conditions (pH 2-3).[15] The purified compound should be stored as a lyophilized powder at -20°C or below to prevent degradation.
Safety Precautions
Standard laboratory safety practices should be followed throughout the isolation and purification process. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When handling organic solvents and acids, work in a well-ventilated fume hood. The specific toxicological properties of 4-methylideneleucine are not well-characterized; therefore, it should be handled with care.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield from IEC | Incorrect pH of the loading buffer; 4-methylideneleucine did not bind. | Ensure the pH of the broth and binding buffer is at least 1-1.5 units below the estimated pI of 4-methylideneleucine. |
| Poor resolution in RP-HPLC | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient will generally improve resolution. |
| Product degradation | Unfavorable pH or temperature. | Maintain acidic conditions during purification and keep samples on ice or at 4°C whenever possible. |
Table 3: Common troubleshooting scenarios and potential solutions.
References
-
GE Healthcare. (2004). Ion Exchange Chromatography. [Link]
-
PubMed. (2001). Stability of 4-DMAP in solution. [Link]
-
PMC. MAR4 Streptomyces: A Unique Resource for Natural Product Discovery. [Link]
-
Slideshare. (2016). DESIGN AND PREPARATION OF MEDIA FOR FERMENTATION. [Link]
-
PMC. (2017). Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. [Link]
-
SlidePlayer. ION EXCHANGE CHROMATOGRAPHY. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
- Google Patents. Fermentation media and methods for controlling norleucine in polypeptides.
-
Frontiers. (2018). Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic. [Link]
-
ResearchGate. (2024). MAR4 Streptomyces: A Unique Resource for Natural Product Discovery. [Link]
-
BYJU'S. (2022). Design and Composition of Media for Fermentation. [Link]
-
MDPI. (2020). The Isolation of a Novel Streptomyces sp. CJ13 from a Traditional Irish Folk Medicine Alkaline Grassland Soil that Inhibits Multiresistant Pathogens and Yeasts. [Link]
-
Cytiva. (2017). Tips for successful ion exchange chromatography. [Link]
-
ResearchGate. Fermentation Media Formulations. [Link]
-
Slideshare. Fermentation media (Raw Material) - Lecture 4. [Link]
-
Waters. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. [Link]
-
Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Fermentation media (Raw Material) - Lecture 4 | PDF [slideshare.net]
- 5. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable total synthesis of 2-Amino-4-methylidenehexanoic acid
An Application Note and Protocol for the Scalable Total Synthesis of 2-Amino-4-methylidenehexanoic Acid
Abstract
This document provides a comprehensive and scalable protocol for the total synthesis of 2-Amino-4-methylidenehexanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. The described synthetic strategy is designed for robustness, scalability, and high yield, utilizing common laboratory reagents and techniques. The core of the synthesis involves the alkylation of a glycine Schiff base synthon, followed by a Horner-Wadsworth-Emmons olefination to install the key methylidene functionality. Each step is detailed with in-depth protocols, mechanistic explanations, and characterization data. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.
Introduction and Strategic Overview
Non-proteinogenic amino acids (NPAAs) are crucial building blocks for developing advanced pharmaceuticals, peptidomimetics, and molecular probes.[1] Their unique side chains can confer enhanced stability, novel biological activity, and specific conformational constraints to peptides and other bioactive molecules.[2] 2-Amino-4-methylidenehexanoic acid is an unsaturated aliphatic amino acid that presents a synthetically interesting target due to the exocyclic double bond, a functional group that can serve as a handle for further chemical modification or as a key pharmacophoric element.
The development of a scalable synthesis is paramount for the practical application of any NPAA in drug development programs.[3] This guide details a robust, four-step synthetic sequence designed for efficiency and scalability. The strategy relies on well-established and high-yielding transformations, minimizing the need for expensive reagents or complex purification procedures.
Retrosynthetic Analysis
The retrosynthetic strategy for 2-Amino-4-methylidenehexanoic acid is outlined below. The primary disconnection is at the Cα-Cβ bond, pointing to an alkylation of a glycine enolate equivalent. The key methylidene group is envisioned to be installed via an olefination reaction on a ketone precursor.
Caption: Retrosynthetic analysis of 2-Amino-4-methylidenehexanoic acid.
This approach leverages the reliability of Schiff base chemistry for amino acid synthesis, a method known for its operational simplicity and scalability.[4] The subsequent Horner-Wadsworth-Emmons (HWE) reaction is a classic and highly efficient method for forming carbon-carbon double bonds.
Overall Synthetic Workflow
The forward synthesis translates the retrosynthetic plan into a practical laboratory workflow. The process begins with the protection of glycine ethyl ester, followed by alkylation, olefination, and a final deprotection step to yield the target molecule.
Sources
Enzymatic production techniques for gamma-methyleneleucine
Application Note: Enzymatic Production Techniques for -Methylene-L-Leucine
Abstract & Strategic Significance
2Traditional chemical synthesis (e.g., Strecker synthesis) yields racemic mixtures requiring costly chiral resolution. This Application Note details a stereoselective enzymatic synthesis utilizing Leucine Dehydrogenase (LeuDH) for the reductive amination of 2-oxo-4-methyl-4-pentenoic acid. This route ensures high enantiomeric excess (
Biocatalytic Reaction Mechanism
The core production strategy relies on the reductive amination of the
Reaction Scheme
The enzyme Leucine Dehydrogenase (EC 1.4.1.9) , typically sourced from Bacillus cereus or Bacillus sphaericus, exhibits broad substrate specificity for branched-chain
To make the process economically viable, an NADH regeneration system using Formate Dehydrogenase (FDH) is integrated.
Figure 1: Coupled enzymatic system for the production of
Experimental Protocols
Protocol A: Substrate Preparation (Precursor)
Note: The keto acid precursor (OMPE) is unstable and not widely commercially available. It is best prepared freshly via chemical hydrolysis or enzymatic oxidation.[][2]
Synthesis Strategy:
-
Starting Material: Ethyl 2-hydroxy-4-methyl-4-pentenoate (synthesized via Reformatsky reaction of methallyl bromide and ethyl glyoxylate).[][2]
-
Hydrolysis: Treat ester with 1M NaOH (1.1 eq) at 0°C for 1 hour.
-
Acidification: Adjust to pH 7.0 with HCl immediately prior to enzymatic step. Do not isolate the free acid form as it is prone to polymerization.
Protocol B: Enzymatic Synthesis (Standard Operating Procedure)
Reagents:
-
Enzyme 1: Leucine Dehydrogenase (LeuDH) from B. cereus (lyophilized powder, >20 U/mg).[]
-
Enzyme 2: Formate Dehydrogenase (FDH) from Candida boidinii (for NADH recycling).[][2]
-
Cofactor: NAD+ (free acid).[]
-
Buffer: Ammonium Formate (provides both the amine source and the hydride source).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mL of 2.0 M Ammonium Formate buffer . Adjust pH to 8.5 using dilute ammonia solution.[]
-
Expert Insight: High ammonium concentration (1-2 M) is critical to drive the equilibrium toward amination (
favors deamination at low ).[][2]
-
-
Reaction Mix Assembly: In a jacketed glass vessel (thermostated to 30°C), combine:
-
Incubation: Stir gently (150 rpm) at 30°C.
-
Monitoring: Monitor pH every 2 hours. The reaction consumes protons and releases
(from formate oxidation), potentially raising pH. Maintain pH 8.0–8.5 using 1M Formic Acid if necessary.[] -
Termination: Reaction typically reaches equilibrium (>95% conversion) within 12–24 hours.[] Stop by ultrafiltration (10 kDa cutoff) to remove enzymes.[]
Quantitative Parameters Table:
| Parameter | Optimal Range | Critical Limit | Notes |
| pH | 8.0 – 9.0 | < 7.5 | Activity drops sharply below pH 7.[][2]5. |
| Temperature | 30°C – 35°C | > 45°C | Enzyme thermal denaturation risk.[] |
| [NH4+] | 1.0 M – 2.0 M | < 0.5 M | Required to drive thermodynamics.[] |
| [Substrate] | 20 – 100 mM | > 200 mM | Substrate inhibition may occur.[] |
Analytical Validation
Method: Reverse-Phase HPLC with Pre-column Derivatization.[][2]
-
Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Derivatization: OPA (o-Phthalaldehyde) / 3-MPA.[][2] This reacts with primary amines to form fluorescent isoindoles.[]
-
Mobile Phase:
-
A: 40 mM Na2HPO4, pH 7.8.[]
-
B: Acetonitrile:Methanol:Water (45:45:10).[]
-
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[]
-
Validation Criteria:
Alternative Strategy: Transaminase Pathway[2]
For substrates sensitive to the high pH of dehydrogenase reactions, an
-
Enzyme: Engineered BCAT (e.g., E. coli IlvE variant).
-
Amino Donor: L-Glutamate or Isopropylamine.[][2]
-
Advantage: Operates at lower pH (7.0–7.5).[]
-
Disadvantage: Equilibrium constant (
) requires product removal (e.g., lactate dehydrogenase coupled system to remove pyruvate byproduct) to drive conversion.
Figure 2: Transaminase-mediated synthesis mechanism utilizing PLP cofactor.[][2]
References
-
Ohshima, T., & Soda, K. (1990). "Biochemistry and biotechnology of amino acid dehydrogenases." Advances in Biochemical Engineering/Biotechnology, 42, 187-209.[] Link
-
Findrik, Z., et al. (2005). "Kinetic modeling of L-leucine production by leucine dehydrogenase." Chemical Engineering Science, 60(13), 3645-3654.[] Link[][2]
-
Fauchère, J. L., & Petermann, C. (1981). "Synthesis of gamma-methyl-L-leucine and derivatives suitable for peptide synthesis." International Journal of Peptide and Protein Research, 18(3), 249-255.[] Link
-
PubChem. (2025).[][4] "2-Oxopent-4-enoic acid (Compound Summary)." National Library of Medicine. Link
-
Hanson, R. L., et al. (2008). "Enzymatic synthesis of L-amino acids from keto acids." Current Opinion in Biotechnology, 19(6), 560-567.[] Link[][2]
Application Note: Strategic Synthesis of N-Protected 2-Amino-4-methylidenehexanoic Acid Derivatives
Abstract
Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery and chemical biology, enabling the synthesis of peptides and small molecules with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] This application note provides a comprehensive guide for the synthesis of N-protected 2-Amino-4-methylidenehexanoic acid, a valuable ncAA featuring an exocyclic methylene group. We present a detailed retrosynthetic analysis, compare key N-terminal protecting group strategies, and provide a robust, step-by-step protocol for its preparation starting from a readily available chiral precursor. The methodologies and insights herein are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.
Introduction: The Rationale for Olefinic Side-Chain Amino Acids
The incorporation of conformationally constrained or functionally unique side chains into peptide backbones is a proven strategy for modulating biological activity. The 2-amino-4-methylidenehexanoic acid scaffold introduces a reactive olefinic handle within a six-carbon side chain. This methylidene group can serve as a key structural element or as a versatile synthetic intermediate for further diversification through reactions such as Michael additions, olefin metathesis, or hydroboration-oxidation, making it a highly attractive target for synthetic chemists. The successful synthesis of this compound hinges on two critical aspects: the strategic choice of an N-terminal protecting group and the efficient, stereoretentive installation of the C4-methylidene moiety.
Part 1: Strategic Considerations in Synthesis
The Critical Choice of the N-Protecting Group
The selection of the α-amino protecting group is paramount as it dictates the downstream applications of the final product, particularly in peptide synthesis.[3][4] The three most common protecting groups—Fmoc, Boc, and Cbz—offer orthogonal deprotection strategies, allowing for selective removal without affecting other parts of a complex molecule.[5][6][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The cornerstone of modern solid-phase peptide synthesis (SPPS), Fmoc is cleaved under mild basic conditions (e.g., piperidine in DMF), leaving acid-labile side-chain protecting groups intact.[8][9][10] This makes Fmoc-protected amino acids the default choice for automated and manual SPPS.
-
Boc (tert-Butoxycarbonyl): Used in traditional SPPS and solution-phase synthesis, the Boc group is removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[11][12] Its stability to basic and hydrogenolytic conditions provides orthogonality with Fmoc and Cbz groups.
-
Cbz (Benzyloxycarbonyl or Z): A classic protecting group, Cbz is stable to both mild acid and base but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[13][14] This makes it ideal for solution-phase synthesis and for applications where metal-free deprotection is not required.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Mild, base-labile cleavage; ideal for SPPS.[5][8] |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis; orthogonal to Fmoc/Cbz.[6][11] |
| Cbz (Z) | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C (Hydrogenolysis) | Stable to acid/base; orthogonal to Boc/Fmoc.[5][13] |
Retrosynthetic Analysis and Key Transformation
A logical retrosynthetic pathway for N-protected 2-Amino-4-methylidenehexanoic acid begins with the disconnection of the C4-C=H₂ bond. This identifies an olefination reaction as the key forward-synthesis step. The precursor is an N-protected α-amino aldehyde with a ketone at the 4-position. This intermediate can be derived from a chiral pool starting material, such as N-protected L-glutamic acid, to ensure control over the stereochemistry at the C2 position.
Caption: Experimental workflow for the synthesis protocol.
Protocol 1: Synthesis of N-Boc-L-glutamic acid-γ-aldehyde
-
Rationale: The synthesis begins by converting the γ-benzyl ester of N-Boc-L-glutamic acid into a Weinreb amide, which is then selectively reduced to the corresponding aldehyde. This method prevents over-reduction to the alcohol, a common side reaction with other reducing agents.
-
Step A: Weinreb Amide Formation
-
Dissolve N-Boc-L-glutamic acid 5-benzyl ester (1 eq.) in anhydrous THF (0.2 M).
-
Cool the solution to -15 °C in an ice/salt bath.
-
Add N-methylmorpholine (NMM) (1.1 eq.) followed by the dropwise addition of isobutyl chloroformate (1.1 eq.).
-
Stir the resulting mixture for 20 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in THF and add NMM (1.2 eq.). Stir for 15 minutes and then add this slurry to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide. [15][16]
-
-
Step B: Reduction to Aldehyde
-
Dissolve the Weinreb amide (1 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.5 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Carefully quench the reaction by the dropwise addition of methanol, followed by saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-L-glutamic acid-γ-aldehyde, which should be used immediately in the next step.
-
Protocol 2: Wittig Olefination for Methylidene Installation
-
Rationale: The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes. Here, a phosphorus ylide generated from methyltriphenylphosphonium bromide reacts with the freshly prepared aldehyde to form the terminal double bond.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 2.5 M in hexanes) (1.4 eq.) dropwise. The mixture will turn a characteristic deep yellow/orange color.
-
Stir the ylide solution at room temperature for 30 minutes.
-
Cool the ylide solution to -78 °C.
-
Dissolve the crude N-Boc-L-glutamic acid-γ-aldehyde from the previous step in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble and may be partially removed by filtration at this stage.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-Boc-2-Amino-4-methylidenehexanoic acid methyl ester.
-
-
Final Step: Saponification
-
Dissolve the purified ester in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, N-Boc-2-Amino-4-methylidenehexanoic acid.
-
Part 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for the vinyl protons (=CH₂) around 4.8-5.1 ppm; α-proton multiplet; signals for the Boc group ~1.4 ppm. [17] |
| ¹³C NMR | Carbon Skeleton Confirmation | Alkene carbons (~115 ppm for =CH₂ and ~140 ppm for the quaternary carbon); Carbonyl carbon ~175 ppm; Boc carbonyl ~155 ppm. [18] |
| HRMS (ESI) | Exact Mass Verification | Calculation and observation of the [M+Na]⁺ or [M-H]⁻ ion to confirm elemental composition. |
| Chiral HPLC | Enantiomeric Purity | Analysis on a chiral stationary phase to confirm that no racemization occurred during synthesis. [19] |
Conclusion
This application note provides a strategic framework and a detailed, actionable protocol for the synthesis of N-protected 2-Amino-4-methylidenehexanoic acid. By leveraging a chiral pool starting material and a robust Wittig olefination, this valuable non-canonical amino acid can be prepared with high stereochemical fidelity. The choice of N-protecting group can be tailored to the specific needs of the subsequent synthetic campaign, making this a versatile building block for advancing research in peptide science and medicinal chemistry.
References
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules - ACS Publications. Available at: [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]
-
A comparison of methods of introducing the methylene group in a carbon chain and in dihydric phenols. University of Otago. Available at: [Link]
-
Formal Methylene Insertion into the C–H Bond of α-Carbonyl Aldonitrones with Dimethylsulfoxonium Methylide. J-STAGE. Available at: [Link]
-
Peterson Olefination. Organic Chemistry Portal. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. PubMed. Available at: [Link]
-
Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of protected (2S,4R)-2-amino-4-methyldecanoic acid, a proposed component of culicinins. ScienceDirect. Available at: [Link]
-
Methylene (compound). Wikipedia. Available at: [Link]
-
Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. Available at: [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
-
Building the side chain of an unnatural amino acid via Julia‐Kocienski olefination during the total synthesis of cyclomarins. ResearchGate. Available at: [Link]
-
Active Methylene Compounds and Named Reactions-1. Scribd. Available at: [Link]
-
Julia olefination of chiral α-amino esters. ResearchGate. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. PMC. Available at: [Link]
-
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]
-
Fmoc-Amino Acids for Peptide Synthesis. Anaspec. Available at: [Link]
-
6 Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available at: [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
- Process for producing N-protected amino acid. Google Patents.
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PMC. Available at: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
Developing deprotectase biocatalysts for synthesis. PMC. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Acta Pharmaceutica. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]
Sources
- 1. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for the Purification of 2-Amino-4-methylidenehexanoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic Rationale, Isoelectric Precipitation, and Antisolvent Crystallization
Introduction & Physicochemical Context
2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine) is a rare, non-proteinogenic amino acid originally isolated from the Caribbean marine sponge Plakortis simplex[1]. Due to its unique terminal alkene and zwitterionic backbone, it serves as a highly valuable building block for synthesizing recombinant proteins and bacitracin-class peptide antibiotics.
However, purifying zwitterions from complex crude mixtures using standard silica-gel chromatography often leads to poor recovery, irreversible adsorption, and severe peak tailing. To overcome these bottlenecks, this guide details a highly efficient, self-validating crystallization strategy. By combining pH-shift (isoelectric) precipitation with antisolvent-mediated cooling, researchers can achieve >99% purity without the need for preparative chromatography.
Thermodynamic Rationale for the Crystallization Strategy
As a Senior Application Scientist, I emphasize that successful crystallization is not merely about following steps; it is about manipulating the thermodynamic state of the target molecule.
-
Isoelectric Point (pI) Dynamics: Like most neutral aliphatic amino acids, 4-methylenenorleucine exhibits a minimum aqueous solubility at its isoelectric point (estimated pI ~ 6.0). At this specific pH, the molecule carries a net-zero charge (coexisting as
and ). This absence of net charge minimizes electrostatic repulsion between molecules and maximizes intermolecular hydrogen bonding, driving the molecules out of the aqueous phase and into a highly ordered crystal lattice. -
Antisolvent Causality: While a pH-shift initiates supersaturation, the absolute solubility of the zwitterion at its pI in water may still be too high for optimal industrial yield. Introducing a water-miscible organic solvent with a lower dielectric constant (such as absolute ethanol) drastically reduces the hydration sphere around the amino acid[2]. This antisolvent effect lowers the solubility threshold, forcing the remaining dissolved molecules into the solid phase.
-
Kinetic Control (Cooling): Rapid precipitation traps impurities. By implementing a strictly controlled cooling ramp, we prioritize crystal growth over rapid nucleation, preventing the entrapment of the mother liquor within the crystal lattice.
Table 1: Physicochemical Profile of 2-Amino-4-methylidenehexanoic Acid
| Property | Value / Description |
| IUPAC Name | (2S)-2-Amino-4-methylidenehexanoic acid |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Estimated pI | ~ 6.0 |
| Aqueous Solubility (pH 2.0 or 10.0) | High (>100 mg/mL) - Ionized state |
| Aqueous Solubility (pH 6.0) | Moderate (~15-20 mg/mL) - Zwitterionic state |
| Solubility in Ethanol | Very Low (<1 mg/mL) |
Experimental Protocols
Self-Validation Checkpoint: Throughout these protocols, the concentration of the mother liquor must be monitored via HPLC-UV (210 nm). Crystallization is considered complete only when the supernatant concentration plateaus, confirming that thermodynamic equilibrium has been reached.
Protocol A: Isoelectric (pH-Shift) Crystallization
-
Dissolution: Dissolve 10 g of crude 2-Amino-4-methylidenehexanoic acid in 50 mL of deionized water. Add 1 M HCl dropwise until the pH reaches 2.5. The compound will fully dissolve as a soluble cation.
-
Filtration: Pass the acidic solution through a 0.22 µm PTFE membrane. This removes insoluble hydrophobic impurities (e.g., lipid contaminants from sponge extracts or synthetic byproducts).
-
Controlled Neutralization: Place the solution in a jacketed crystallizer set to 25°C with overhead stirring at 250 rpm. Slowly add 1 M NaOH at a rate of 1 mL/min.
-
Nucleation & Aging (Critical Step): Monitor the pH continuously. As the pH approaches 5.5–6.0, the solution will become turbid. Pause the base addition at the first sign of persistent turbidity (entering the metastable zone) and allow the system to age for 30 minutes. This prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of high-quality seed crystals.
-
Equilibration: Resume adding NaOH until a final pH of 6.0 is achieved. Stir for 2 hours.
Protocol B: Antisolvent-Mediated Cooling Crystallization
-
Antisolvent Addition: To the aqueous slurry from Protocol A (held at pH 6.0, 25°C), begin adding absolute ethanol (the antisolvent) dropwise via a syringe pump at a rate of 0.5 mL/min[2].
-
Volume Ratio: Continue the addition until a 1:1 (v/v) ratio of water to ethanol is reached (approx. 50 mL of ethanol).
-
Cooling Ramp: Program the jacketed crystallizer to cool from 25°C to 5°C at a linear cooling rate of 0.2°C/min. Slow cooling is imperative to prevent impurity occlusion.
-
Harvesting: Filter the resulting suspension under vacuum using a sintered glass funnel.
-
Washing & Drying: Wash the filter cake with 2 x 15 mL of pre-chilled (4°C) absolute ethanol to displace residual water and surface impurities. Dry the crystals in a vacuum oven at 40°C for 12 hours.
Table 2: Optimization Matrix for Antisolvent (Ethanol) Ratio at 5°C
| Water:Ethanol Ratio (v/v) | Supernatant Conc. (mg/mL) | Crystal Yield (%) | Purity (HPLC Area %) |
| 1 : 0 (No Antisolvent) | 18.5 | 45.2% | 99.5% |
| 1 : 0.5 | 8.2 | 72.4% | 99.4% |
| 1 : 1 (Optimal) | 2.1 | 91.8% | 99.1% |
| 1 : 2 | 0.8 | 96.5% | 94.3% (Impurity co-precipitation) |
Data Interpretation: A 1:1 ratio offers the optimal thermodynamic balance. Pushing the antisolvent ratio to 1:2 forces the co-precipitation of trace impurities, degrading the final purity profile.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression and phase transitions of the target molecule during the purification workflow.
Workflow of the dual pH-shift and antisolvent crystallization strategy for 4-methylenenorleucine.
References
-
Simplexidine, a 4-Alkylpyridinium Alkaloid from the Caribbean Sponge Plakortis simplex (Citing: Cafieri, F. et al., Tetrahedron 1999). MDPI. 1
-
Feasibility Study on Antisolvent Crystallization by Means of Gas–Liquid Slug Flow in Curved Microchannel (Amino Acid Antisolvent Crystallization Dynamics). Journal of Chemical Engineering of Japan. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylidenehexanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-methylidenehexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.
Overview of the Synthesis
The synthesis of γ,δ-unsaturated α-amino acids like 2-Amino-4-methylidenehexanoic acid presents unique challenges, including control of stereochemistry at the α-carbon and prevention of unwanted side reactions at the methylidene group. A common and effective approach is the asymmetric alkylation of a chiral glycine enolate equivalent. This method allows for the introduction of the desired side chain with good stereocontrol.
The proposed synthetic pathway involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine Schiff base, followed by acidic hydrolysis to release the target amino acid.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Amino-4-methylidenehexanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Amino-4-methylidenehexanoic acid, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Alkylated Intermediate
Q: I am observing a low yield after the alkylation step. What are the likely causes and how can I improve it?
A: Low yield in the alkylation step can stem from several factors, primarily related to the stability of the enolate, the reactivity of the electrophile, and competing side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Enolate Formation | The base used may not be strong enough to fully deprotonate the glycine Schiff base, or the reaction temperature may be too high, leading to enolate decomposition. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). Ensure the deprotonation is carried out at a low temperature, typically -78 °C, in an anhydrous aprotic solvent like THF.[1] |
| Poor Electrophile Reactivity | The alkylating agent, 4-bromo-2-methylbut-1-ene, might be of poor quality or steric hindrance could be slowing down the reaction. | Use a freshly prepared or purified electrophile. Consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI).[2] |
| Side Reactions | The enolate can participate in side reactions, such as aldol condensation with any residual starting material or reaction with impurities. The electrophile itself can undergo elimination. | Ensure all reagents and solvents are pure and anhydrous. Add the electrophile slowly to the enolate solution at low temperature to minimize side reactions. |
| Incorrect Stoichiometry | Using an incorrect ratio of base or electrophile can lead to incomplete reaction or the formation of byproducts. | Carefully control the stoichiometry. A slight excess of the base (e.g., 1.05-1.1 equivalents) is often used to ensure complete deprotonation. |
digraph "Troubleshooting_Alkylation" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Alkylation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Enolate\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Poor Electrophile\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use stronger base (LDA).\nMaintain -78 °C.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use fresh electrophile.\nAdd NaI catalyst.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Ensure anhydrous conditions.\nSlow addition of electrophile.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3;
}
Caption: Troubleshooting logic for low alkylation yield.
Problem 2: Low Enantiomeric or Diastereomeric Excess
Q: The stereoselectivity of my reaction is poor. How can I improve the enantiomeric or diastereomeric excess?
A: Achieving high stereoselectivity is crucial and depends heavily on the choice of chiral auxiliary and reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Chiral Auxiliary | The chosen chiral auxiliary may not provide sufficient steric hindrance to effectively direct the approach of the electrophile. | Screen different chiral auxiliaries. Oxazolidinones derived from amino acids like phenylalanine or valine are often effective.[3] Camphorsultams are another class of reliable auxiliaries. |
| Racemization of the Enolate | If the enolate is not stable under the reaction conditions, it can racemize before alkylation occurs. This is more likely at higher temperatures or with prolonged reaction times. | Maintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps. Minimize the time between enolate formation and the addition of the electrophile. |
| Incorrect Solvent Choice | The solvent can influence the aggregation state and geometry of the enolate, which in turn affects stereoselectivity. | Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they can chelate the lithium cation, leading to a more defined enolate structure.[1] |
| Epimerization During Workup or Purification | The product itself might be susceptible to epimerization under acidic or basic conditions during workup or chromatography. | Use a buffered aqueous quench (e.g., saturated ammonium chloride solution) and maintain neutral or slightly acidic pH during purification. Avoid prolonged exposure to strong acids or bases.[4] |
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final amino acid. What are the best methods?
A: Unnatural amino acids can be challenging to purify due to their zwitterionic nature and potential for forming emulsions.
| Potential Cause | Explanation | Recommended Solution |
| Co-elution with Impurities | The amino acid may have similar polarity to byproducts or residual starting materials, making separation by standard silica gel chromatography difficult. | Ion-Exchange Chromatography: This is the most effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50W), eluting with a gradient of aqueous ammonia or pyridine.[5] |
| Poor Solubility | The amino acid may have limited solubility in common organic solvents, making recrystallization challenging. | Recrystallization from mixed solvent systems: Try dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent like ethanol or acetone to induce crystallization upon cooling.[5] |
| Formation of Emulsions during Extraction | The zwitterionic nature of the amino acid can lead to the formation of stable emulsions during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be effective. |
| Difficulty in Visualizing on TLC | Aliphatic amino acids are often not UV-active, making them difficult to visualize on TLC plates. | Use a ninhydrin stain, which reacts with the primary amine to produce a colored spot.[6] Alternatively, phosphomolybdic acid or potassium permanganate stains can be used.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is an anhydrous solvent crucial for the deprotonation step? A1: The strong bases used for deprotonation, such as LDA, are highly reactive towards protic solvents like water. Any moisture will quench the base, preventing the formation of the desired enolate and significantly reducing the yield.
Q2: Can I use a different alkylating agent? A2: Yes, but the choice of alkylating agent is critical. For this specific synthesis, 4-bromo-2-methylbut-1-ene is used to introduce the methylidenehexanoic side chain. Using a different electrophile will result in a different amino acid. Ensure the electrophile does not contain functional groups that could react with the strong base.
Q3: My final product shows signs of decomposition. What could be the cause? A3: The methylidene group can be sensitive to certain conditions. Strong acidic conditions during hydrolysis, if prolonged or at very high temperatures, could potentially lead to isomerization or hydration of the double bond. Additionally, some unsaturated amino acids can be sensitive to oxidation. Store the final product under an inert atmosphere and at a low temperature.
Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral column to determine the enantiomeric excess.[1][7]
-
Elemental Analysis: To confirm the elemental composition.
Q5: What safety precautions should I take? A5: Standard laboratory safety practices should be followed. Strong bases like LDA are pyrophoric and should be handled with care under an inert atmosphere. The alkylating agent may be a lachrymator and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Step 1: Formation of the Chiral Glycine Enolate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C to generate LDA in situ.
-
To this solution, add a solution of the glycine Schiff base (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Asymmetric Alkylation
-
To the chiral glycine enolate solution at -78 °C, add a solution of 4-bromo-2-methylbut-1-ene (1.2 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
Step 3: Workup and Isolation of the Alkylated Intermediate
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated intermediate.
-
Purify the crude product by silica gel column chromatography.
Step 4: Hydrolysis and Final Product Isolation
-
Dissolve the purified alkylated intermediate in 6M hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours. The chiral auxiliary can often be recovered from the reaction mixture after this step.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
Step 5: Purification of 2-Amino-4-methylidenehexanoic Acid
-
Dissolve the crude hydrochloride salt in a minimal amount of water and apply it to a cation-exchange column (e.g., Dowex 50W, H+ form).
-
Wash the column with deionized water to remove any remaining salts.
-
Elute the amino acid from the column using a dilute aqueous ammonia solution (e.g., 2% v/v).
-
Collect the fractions containing the amino acid (as indicated by a ninhydrin test).
-
Combine the positive fractions and concentrate under reduced pressure to obtain the pure 2-Amino-4-methylidenehexanoic acid.
-
Further purification can be achieved by recrystallization from a water/ethanol or water/acetone mixture.[5]
References
- Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 249-307). Pergamon.
- Reissig, H. U., et al. (2003). 1,4-Additions to γ-Aminoalkyl-Substituted α-Methylene γ-Butyrolactones: Synthesis of Highly Functionalized Amino Acid Derivatives. Organic Letters, 5(21), 3883–3885.
- BenchChem. (2025). How to Optimize Peptide Synthesis?
- Wang, L., et al. (2022). Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines. Science Advances, 8(46).
- Ma, G., & Sibi, M. P. (2014). Enantioselective allylic amination of MBH carbonates catalyzed by novel chiral 4-dialkylaminopyridine catalysts. Organic Chemistry Frontiers, 1, 1180-1187.
- Kao, C. L., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7658–7671.
- Georg, G. I., & Ravikumar, V. T. (1987). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry, 52(23), 5270–5273.
- Bellavita, R., et al. (2023). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid...
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- Ritter, T., et al. (2020). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society, 142(41), 17664–17670.
- White, M. C., et al. (2012). Sequential Allylic C—H Amination/Vinylic C—H Arylation: A Strategy for Unnatural Amino Acid Synthesis from α-Olefins. Journal of the American Chemical Society, 134(10), 4554–4557.
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Reddy, B. V. S., et al. (2013). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a.
- Castelhano, A., et al. (1988). Synthesis of α-amino acids with β,γ-unsaturated side chains. Tetrahedron, 44(17), 5451-5454.
- Cao, J., et al. (2025). Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl)
-
Google Patents. (2015). WO2015155626A1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][3][4]THIAZIN-8a(8H).
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Rovis, T., et al. (2022). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(30), 13535–13541.
- BenchChem. (2025). optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid.
- Google Patents. (2000). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
- Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.
- BenchChem. (2025). Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview.
- Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (2017).
- Chen, J., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5729.
- Fluorochem. (n.d.). (2r)-2-Amino-4-methylhexanoic acid (CAS 1344970-55-3).
- ChemScene. (n.d.). (S)-2-Amino-4-ethylhexanoic acid | 134055-71-3.
- PubChem. (n.d.). 2-Amino-4-methylhex-4-enoic acid.
- Reddit. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of gamma-methyleneleucine in aqueous buffers
Welcome to the technical support center for gamma-methyleneleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for solubility challenges encountered with gamma-methyleneleucine in aqueous buffers. While specific physicochemical data for gamma-methyleneleucine is not extensively documented in public literature, this guide synthesizes established principles of amino acid and zwitterion chemistry to offer a robust framework for empirical solubility optimization.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving gamma-methyleneleucine in my standard phosphate-buffered saline (PBS) at neutral pH. Why is this happening?
A1: It is a common observation that amino acids and their derivatives can exhibit poor solubility at or near their isoelectric point (pI).[1][2] At the pI, the molecule exists as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. This can lead to strong intermolecular electrostatic interactions and crystal lattice formation, reducing its solubility in water.[1][3] For many amino acids, the lowest solubility is observed around neutral pH.[4][5]
The structure of gamma-methyleneleucine, a derivative of leucine, suggests it possesses both a carboxylic acid group and an amino group, making it zwitterionic at physiological pH. The additional methylene group on the gamma carbon might also contribute to its hydrophobic character, further limiting its solubility in aqueous solutions.
Q2: How does pH influence the solubility of gamma-methyleneleucine?
A2: The solubility of amino acids is highly dependent on pH.[4][5][6] By shifting the pH of the buffer away from the isoelectric point (pI) of gamma-methyleneleucine, you can significantly increase its solubility.
-
Acidic pH (below the pI): In an acidic environment, the carboxyl group is protonated (-COOH), while the amino group remains protonated (-NH3+). This results in a net positive charge on the molecule, making it a cation. These charged species are generally more soluble in water due to favorable interactions with polar water molecules.[1][3]
-
Alkaline pH (above the pI): In a basic environment, the amino group is deprotonated (-NH2), while the carboxyl group remains deprotonated (-COO-). This leads to a net negative charge, forming an anion, which also tends to be more soluble in aqueous solutions.[1][3]
The general relationship between pH and amino acid solubility follows a "U-shaped" curve, with the minimum solubility occurring at the pI.
Caption: pH-dependent charge states of gamma-methyleneleucine and their effect on solubility.
Troubleshooting Guides
Guide 1: Systematic pH Adjustment Protocol
This protocol provides a step-by-step method to determine the optimal pH for dissolving gamma-methyleneleucine.
Objective: To identify a pH range where gamma-methyleneleucine achieves the desired concentration.
Materials:
-
Gamma-methyleneleucine powder
-
Purified water (e.g., Milli-Q or equivalent)
-
A selection of buffers (e.g., citrate, phosphate, Tris, glycine) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
Microcentrifuge
Protocol:
-
Initial Screening:
-
Prepare a series of small-volume buffer solutions at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
To each buffer solution, add a pre-weighed amount of gamma-methyleneleucine to achieve a target concentration slightly above your desired final concentration.
-
Vortex each sample vigorously for 2 minutes.
-
Visually inspect for dissolution.
-
-
Quantitative Assessment:
-
For the pH values that show partial or complete dissolution, proceed with a more quantitative analysis.
-
Equilibrate the samples by rotating or stirring them at a controlled temperature for 1-2 hours to ensure they reach equilibrium.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of dissolved gamma-methyleneleucine using a suitable analytical method (e.g., HPLC, NMR, or a colorimetric assay if available).
-
-
Fine-Tuning the pH:
-
Based on the results from the initial screen, you can narrow down the optimal pH range.
-
Prepare your desired buffer and slowly add small aliquots of 0.1 M HCl or 0.1 M NaOH to precisely adjust the pH while monitoring with a pH meter.[4] Add the gamma-methyleneleucine powder gradually as you adjust the pH.
-
Data Interpretation:
| pH | Visual Observation | Quantitative Solubility (mg/mL) |
| 2.0 | Clear solution | High |
| 4.0 | Slightly cloudy | Moderate |
| 6.0 | Suspension | Low |
| 7.4 | Suspension | Low |
| 8.5 | Slightly cloudy | Moderate |
| 10.0 | Clear solution | High |
This is an example data table. Actual results will need to be determined experimentally.
Guide 2: Utilizing Co-solvents and Excipients
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents or excipients can be an effective strategy.
Co-solvents
The addition of a water-miscible organic solvent can disrupt the intermolecular interactions of gamma-methyleneleucine and increase its solubility.[7][8]
Commonly Used Co-solvents:
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for determining the optimal co-solvent concentration.
Important Considerations:
-
Toxicity: Be mindful of the potential cytotoxicity of organic solvents in biological assays.[8]
-
Compatibility: Ensure the chosen co-solvent is compatible with other components in your formulation and does not interfere with downstream applications.
Solubility-Enhancing Excipients
Excipients can improve solubility through various mechanisms, such as forming inclusion complexes or micelles.[11][12][13]
Types of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules or moieties, like the side chain of gamma-methyleneleucine, thereby increasing their aqueous solubility.[11][14]
-
Surfactants (e.g., Polysorbates, Cremophor): These amphiphilic molecules can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[15][16]
-
Polymers (e.g., PEG, PVP): Certain polymers can enhance solubility by preventing crystallization and forming amorphous solid dispersions.[12][15]
-
Amino Acids: Some amino acids, such as arginine and tryptophan, have been shown to improve the solubility of other molecules, including zwitterionic compounds.[17][18][19][20]
Screening Protocol for Excipients:
-
Prepare stock solutions of various excipients (e.g., 10% w/v cyclodextrin, 1% w/v surfactant) in your chosen buffer.
-
Add gamma-methyleneleucine to each excipient-containing buffer and a control buffer (without excipient).
-
Equilibrate the samples with stirring for several hours.
-
Centrifuge to remove undissolved compound.
-
Analyze the supernatant to quantify the solubility enhancement.
Advanced Troubleshooting
Q3: I have tried pH adjustment and co-solvents, but I still can't reach my target concentration without precipitation over time. What else can I do?
A3: If you are still facing stability issues, you may need to consider more advanced formulation strategies or investigate the solid-state properties of your compound.
-
Salt Formation: Although gamma-methyleneleucine is a zwitterion, it may be possible to form a stable salt by reacting it with a strong acid or base. This is a common strategy to improve the solubility and dissolution rate of ionizable drugs.[21] This would require chemical modification and is a more involved process.
-
Amorphous Solid Dispersions: If you suspect your compound has high crystal lattice energy, creating a co-amorphous system with another molecule (like another amino acid or a polymer) can prevent crystallization and improve solubility.[12][17][20] This is typically achieved through techniques like spray-drying or lyophilization.
-
Particle Size Reduction: Reducing the particle size of the solid gamma-methyleneleucine through techniques like micronization can increase the surface area available for dissolution, which can improve the dissolution rate.[16][21]
Q4: How can I assess the stability of my gamma-methyleneleucine solution once I have successfully dissolved it?
A4: It is crucial to ensure that your solubilized gamma-methyleneleucine remains in solution over the time course of your experiment.
Stability Assessment Protocol:
-
Prepare your final formulation of dissolved gamma-methyleneleucine.
-
Store aliquots at different conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), visually inspect the samples for any signs of precipitation or cloudiness.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant at each time point. A significant decrease in concentration indicates precipitation.
-
Consider potential chemical degradation, especially if using extreme pH values or organic solvents, by using a stability-indicating analytical method (e.g., HPLC with a suitable column and mobile phase to separate potential degradants). Gamma irradiation has been studied for its effects on the stability of some molecules.[22][23][24][25][26][27]
By systematically applying these troubleshooting principles, you can develop a robust and reproducible method for solubilizing gamma-methyleneleucine for your research or drug development needs.
References
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014, November 24). Quora.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August 22). Industrial & Engineering Chemistry Research.
- pH dependence of amino acid solubility.
- Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. (2018, January 2). Molecular Pharmaceutics.
- 1: Amino Acids and the Role of pH. Medicine Digital Learning.
- The Solubility of Amino Acids in Various Solvent Systems. (1966). DigitalCommons@URI.
- An effective organic solvent system for the dissolution of amino acids. (1995). Peptide Research.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 15). Frontiers in Molecular Biosciences.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018, February 5).
- Solubility Modifying Power of Zwitterionic Salts. (2017). Queen's University Belfast.
- Techniques to improve the solubility of poorly soluble drugs. (2014).
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- Peptide solubility. (2021, July 23). Bachem.
- How to desalt zwitterions? (2020, February 20).
- Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. (2015, July 15). European Journal of Pharmaceutical Sciences.
- How to dissolve free amino acids? (2018, January 17).
- Time stability of a drug molecule sterilized through gamma rays. (1993, April). Bollettino Chimico Farmaceutico.
- gamma-Glutamyl-Se-methylselenocysteine. PubChem.
- Structure and stability of gamma-crystallins. Denaturation and proteolysis behavior. (1987, June 15). The Journal of Biological Chemistry.
- Exploring the Efficacy of Methylated Gamma-Cyclodextrin (M-γ-CD) in the Removal of Heavy Metals in Soil Systems. (2025, February 14). MDPI.
- The Solubility of Gamma-Solanine: A Technical Guide for Researchers. Benchchem.
- «gamma»-Himalachene. Cheméo.
- Chemical and Physical Stability of Hydroxypropylmethylcellulose Matrices Containing Diltiazem Hydrochloride After Gamma Irradiation. (2003, January 15). Journal of Pharmaceutical Sciences.
- Physico-chemical characteristics of gamma-irradiated gelatin. (2014, March 7).
- Soluble tubulin complexes, gamma-tubulin, and their changing distribution in the zebrafish (Danio rerio) ovary, oocyte and embryo. (2007, May 15). Zygote.
- Stability of metal–organic frameworks under gamma irradiation. (2012).
- Optimized synthesis and crystalline stability of γ-cyclodextrin metal-organic frameworks for drug adsorption. (2016, November 30).
- Gamma-radiation induced changes in the physical and chemical properties of lignocellulose. (2006, August 15). Biomacromolecules.
- Physicochemical characterization of gamma-crystallins from bovine lens--hydrodynamic and biochemical properties. (1981, October 27). Experimental Eye Research.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. learning.medicine.wsu.edu [learning.medicine.wsu.edu]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. mdpi.com [mdpi.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 19. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Time stability of a drug molecule sterilized through gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure and stability of gamma-crystallins. Denaturation and proteolysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical and physical stability of hydroxypropylmethylcellulose matrices containing diltiazem hydrochloride after gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Stability of metal–organic frameworks under gamma irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Gamma-radiation induced changes in the physical and chemical properties of lignocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-Amino-4-methylidenehexanoic Acid
Welcome to the Technical Support Center for 2-Amino-4-methylidenehexanoic acid (also known as 4-methylenenorleucine). This non-proteinogenic amino acid features a highly reactive exocyclic
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your syntheses.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why do I observe a +18 Da mass shift in my peptide after TFA cleavage? Causality: The exocyclic 4-methylidene group acts as a potent electrophilic center under strongly acidic conditions[1]. In the presence of water (often used as a carbocation scavenger in SPPS), the double bond undergoes acid-catalyzed hydration. Protonation of the terminal methylene carbon generates a stable tertiary carbocation at C4, which is rapidly attacked by water to form a tertiary alcohol (2-amino-4-hydroxy-4-methylhexanoic acid), resulting in the +18 Da mass shift. Solution: Eliminate water from your cleavage cocktail. Switch to an anhydrous scavenger system, such as TFA/Triisopropylsilane (TIPS)/Dichloromethane (DCM).
Q2: My LC-MS shows a degradation product with the exact same mass (isobaric) as my intact peptide, but with a different retention time. What is happening? Causality: You are likely observing one of two isobaric degradation pathways: Isomerization or Lactonization .
-
Isomerization: The exocyclic double bond is thermodynamically less stable than an internal alkene. Under acidic conditions, the double bond can migrate to form an endocyclic isomer, such as 2-amino-4-methylhex-4-enoic acid[2]. This alkene isomerization is a known side-reaction during prolonged TFA exposure[3].
-
Lactonization: If hydration (described in Q1) occurs, the resulting C4-hydroxyl group is in close spatial proximity to the C1-carboxylic acid. Under acidic conditions, these groups undergo intramolecular esterification, losing water (-18 Da) to form a 5-membered
-lactone. Because the hydration added water (+18 Da) and the lactonization removed it (-18 Da), the final lactone is isobaric with the intact starting material. Solution: Reduce TFA exposure time to an absolute minimum (< 1 hour) and perform the cleavage at 0°C to kinetically trap the intact exocyclic alkene.
Q3: How should I store the free amino acid to prevent degradation? Causality: Like many unnatural amino acids, 2-amino-4-methylidenehexanoic acid is susceptible to slow degradation under extreme pH and elevated temperatures[4]. Ambient moisture can also trigger slow hydration over time. Solution: Store the compound in its solid, crystalline form at -20°C in a desiccator, protected from light. When preparing stock solutions, avoid unbuffered acidic solvents and prepare them fresh before use.
Part 2: Quantitative Data Summaries
To assist in rapid LC-MS troubleshooting, the following table summarizes the mass shifts and chromatographic behaviors associated with each degradation pathway.
| Compound State | Structural Change | Monoisotopic Mass Shift | Relative Retention Time (RRT) | Primary Cause |
| Intact Amino Acid | None (Exocyclic Alkene) | Baseline (0 Da) | 1.00 | N/A |
| Hydrated Intermediate | Addition of H₂O at C4 | +18.01 Da | ~0.75 (More polar) | Aqueous acidic exposure |
| Intramolecular cyclization | 0 Da (Isobaric) | ~0.80 (More polar) | Prolonged acidic exposure | |
| Endocyclic Isomer | Double bond migration | 0 Da (Isobaric) | ~1.05 (Less polar) | Thermal/Acidic stress |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the causality behind the degradation pathways discussed above.
Figure 1: Acid-catalyzed degradation pathways of 2-Amino-4-methylidenehexanoic acid.
Part 4: Field-Proven Experimental Protocols
Protocol 1: Anhydrous, Low-Temperature SPPS Cleavage
Objective: Cleave the peptide from the resin and remove side-chain protecting groups without triggering hydration or isomerization of the 4-methylidene group. Causality: Water drives hydration; heat drives isomerization. Removing water and lowering the temperature kinetically traps the molecule in its intact state.
Step-by-Step Methodology:
-
Resin Preparation: Wash the peptide-resin thoroughly with anhydrous DCM (3 x 5 mL) to remove any residual DMF or moisture.
-
Self-Validation Check: The resin should appear free-flowing and not clumped, indicating successful removal of hygroscopic solvents.
-
-
Cocktail Formulation: Prepare an anhydrous cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% DCM.
-
Critical Warning: Do not use water or ethanedithiol (EDT). Water causes hydration, and thiols can undergo acid-catalyzed Michael addition to the exocyclic double bond.
-
-
Cleavage Incubation: Pre-chill the cocktail to 0°C. Add 5 mL of the chilled cocktail to 0.1 mmol of resin. Incubate at 0°C for exactly 60 minutes with gentle agitation.
-
Self-Validation Check: Perform a micro-cleavage at 30 minutes; analyze via LC-MS to confirm the absence of a +18 Da peak before committing the entire batch.
-
-
Precipitation: Filter the resin and precipitate the peptide dropwise into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.
Protocol 2: Stability-Indicating LC-MS Assay
Objective: Resolve isobaric degradation products (Lactone and Isomer) from the intact peptide. Causality: Isobaric compounds cannot be distinguished by mass alone in a single MS scan; they require chromatographic separation based on polarity. The lactone is significantly more polar than the intact alkene, while the endocyclic isomer has a slightly different hydrophobic profile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the peptide in 10% Acetonitrile / 90% Water (with 0.1% Formic Acid) to a concentration of 1 mg/mL.
-
Self-Validation Check: Ensure complete dissolution; turbidity indicates aggregation which will ruin peak shape and resolution.
-
-
Chromatography: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a shallow gradient: 5% to 30% Acetonitrile (with 0.1% Formic Acid) over 20 minutes (a slope of 1.25% B/min).
-
Detection: Monitor via high-resolution MS (ESI+) and UV at 214 nm.
-
Self-Validation Check: Run a control sample of the intact amino acid (unexposed to acid) to establish the baseline retention time. The intact peptide should elute first, followed closely by the isomer. The lactone (if present) will elute significantly earlier due to increased polarity.
-
References
- Structure and chemistry of 4-methylideneimidazole-5-one containing enzymes. ResearchGate.
- 2-Amino-4-methylhex-4-enoic acid | C7H13NO2 | CID 53440734. PubChem.
- One-Pot Isomerization–Cross Metathesis–Reduction (ICMR) Synthesis of Lipophilic Tetrapeptides. ACS Combinatorial Science.
- Stability of 2,4-Diamino-2-methylbutanoic acid under acidic and basic conditions (General Amino Acid Stability Principles). Benchchem.
Technical Support Center: Troubleshooting HPLC Separation of Methylidene Amino Acid Isomers
Welcome to the Technical Support Center for amino acid chromatography. Methylidene amino acids (non-proteinogenic amino acids containing a reactive =CH₂ moiety) present unique analytical challenges. Because their isomers—whether stereoisomers (enantiomers/diastereomers) or positional structural isomers—are isobaric (sharing identical molecular weights), mass spectrometry alone cannot differentiate them[1]. Baseline chromatographic resolution is mandatory prior to detection.
This guide provides field-proven, self-validating workflows to troubleshoot co-elution, poor retention, and derivatization artifacts specific to methylidene amino acid isomers.
Diagnostic Workflow
Use the following decision matrix to determine the optimal chromatographic strategy based on the specific type of isomerism you are encountering.
Troubleshooting workflow for methylidene amino acid isomer co-elution.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why do positional isomers of my methylidene amino acids co-elute in the void volume on standard C18 columns? Causality: Standard Reversed-Phase (RP) C18 columns rely entirely on hydrophobic partitioning. Methylidene amino acids are zwitterionic at typical mobile phase pH ranges (pH 2–7), making them highly polar. They lack sufficient hydrophobic surface area to partition into the C18 stationary phase, causing them to elute in the void volume before any isomeric differentiation can occur[2]. Solution: Transition to a Mixed-Mode stationary phase (e.g., Intrada Amino Acid) or HILIC. Mixed-mode columns utilize both normal-phase retention and ion-exchange mechanisms. This allows the subtle steric geometry of the =CH₂ group to dictate retention time based on its physical interaction with the charged stationary phase, successfully resolving isobaric structural isomers[1].
Q2: How do I resolve D/L enantiomers of methylidene amino acids without pre-column derivatization? Causality: Native amino acids lack the structural asymmetry required to interact differentially with achiral stationary phases. Solution: Use a Chiral Stationary Phase (CSP) based on macrocyclic glycopeptides, such as Teicoplanin (e.g., Astec CHIROBIOTIC T). Teicoplanin provides primary electrostatic interactions with the amino acid's zwitterionic core, while its hydrophobic cavities and hydrogen-bonding sites interact sterically with the methylidene group, providing the necessary chiral recognition to separate enantiomers[3],[4].
Q3: Why do I see multiple artifact peaks when using OPA (o-phthalaldehyde) pre-column derivatization? Causality: OPA derivatization requires a thiol reducing agent (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative[5]. However, the methylidene group (=CH₂) acts as an electrophilic Michael acceptor. The thiol nucleophile attacks the =CH₂ double bond during the reaction, creating multiple diastereomeric adducts that manifest as split or "ghost" peaks on the chromatogram. Solution: Abandon thiol-dependent derivatization. Switch to FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts exclusively with the amine group without requiring a thiol, or bypass derivatization entirely using an intact LC-MS approach[2].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed with experimental samples until the validation criteria in Step 4 are met.
Protocol A: Intact LC-MS Separation of Positional Methylidene Isomers
Designed for structural/positional isomers without derivatization.
-
Column Selection: Equip the LC system with a Mixed-Mode column (e.g., Imtakt Intrada Amino Acid, 50 x 3.0 mm, 3 µm)[1].
-
Mobile Phase Preparation (MS-Compatible):
-
Buffer A: Acetonitrile / Formic Acid (100:0.1, v/v).
-
Buffer B: 100 mM Ammonium Formate in LC-MS grade water. (Note: High buffer concentration is critical for the ion-exchange mechanism).
-
-
Gradient Elution:
-
0–3 min: 14% B
-
3–10 min: Linear gradient to 100% B
-
Flow rate: 0.4 mL/min. Column Temperature: 35°C.
-
-
System Suitability Test (Self-Validation): Prior to sample analysis, inject a standard mixture of Leucine and Isoleucine (standard isobaric positional isomers)[2]. The system validates itself for methylidene analysis only if the critical pair resolution (
) between Leu/Ile is . If , verify that Buffer B is exactly 100 mM, as lower ionic strength will cause co-elution.
Protocol B: Chiral Separation of Methylidene Enantiomers (D/L)
Designed for stereoisomers using a macrocyclic glycopeptide CSP.
-
Column Selection: Equip the system with a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm)[4].
-
Mobile Phase Setup (Polar Organic Mode):
-
Prepare an isocratic mixture of Methanol / Water (70:30, v/v) containing 0.1% Acetic Acid. (Note: Methanol enhances the solubility of the zwitterion while allowing electrostatic interactions with the teicoplanin selector).
-
-
Chromatographic Conditions:
-
Isocratic flow at 1.0 mL/min. Column Temperature: 25°C. Detection: UV at 210 nm or ESI-MS.
-
-
Enantiomeric Reversal Check (Self-Validation): Inject a spiked standard containing a known 3:1 ratio of the L-isomer to the D-isomer. The protocol is self-validating if two distinct peaks are observed with an exact area ratio of 3:1. This confirms that the separation is genuinely enantioselective and not an artifact of column voiding or matrix interference[6].
Quantitative Performance Metrics
Use the following table to benchmark your expected resolution (
| Separation Mode | Column Chemistry | Target Isomer Type | Typical Mobile Phase | Expected Resolution ( | LC-MS Compatibility |
| Mixed-Mode | Normal Phase + Ion Exchange | Positional / Structural | ACN / 100mM Ammonium Formate | > 1.8 | Excellent (Volatile) |
| Chiral (CSP) | Teicoplanin (Macrocyclic) | Enantiomers (D/L) | MeOH / H₂O / 0.1% Acetic Acid | 1.5 - 2.5 | Excellent (Volatile) |
| Reversed-Phase | C18 (Alkyl chain) | Diastereomers | H₂O / ACN / 0.1% TFA | < 1.0 (Co-elution) | Poor (TFA suppresses MS) |
| HILIC | Bare Silica / Amide | Highly Polar Positional | 80% ACN / 20% Ammonium Acetate | 1.2 - 2.0 | Excellent (Volatile) |
References
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: chromatographytoday.com URL: 3
-
Title: Bioanalytical LC separation techniques for quantitative analysis of free amino acids in human plasma Source: ovid.com URL: 5
-
Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: mdpi.com URL: 6
-
Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: sigmaaldrich.com URL: 4
-
Title: Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt Source: chromatographyonline.com URL: 1
-
Title: LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column Source: longdom.org URL: 2
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ovid.com [ovid.com]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Technical Support Center: 2-Amino-4-methylenehexanoic Acid Storage & Stability
Introduction & Mechanistic Overview
Welcome to the Application Science support center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life of non-proteinogenic amino acids. 2-Amino-4-methylenehexanoic acid (also known as 4-methylenenorleucine) is a highly specialized, unsaturated amino acid originally isolated from the marine sponge Plakortis simplex[1]. Its unique structure features both an α-amino acid moiety and a terminal-like (
While this unsaturation is highly valuable for downstream drug development (e.g., cross-linking, click chemistry, or peptide stapling), it introduces significant thermodynamic instability during storage. The two primary modes of degradation you must control are:
-
Alkene Oxidation: The electron-rich methylene group is susceptible to autoxidation, forming epoxides, diols, or undergoing oxidative cleavage to yield ketones/aldehydes[2].
-
α-Amino Acid Degradation: Exposure to ambient oxygen and moisture triggers oxidative deamination and Strecker-type degradation, converting the amino acid into α-keto acids and Strecker aldehydes[2]. Furthermore, unsaturated amino acids are particularly prone to addition reactions and polymerization at altered pH levels[3].
Troubleshooting Guide & FAQs
Q1: My lyophilized powder of 2-Amino-4-methylenehexanoic acid has turned from white to a pale yellow/brown over the last 3 months. What is happening? A: This discoloration is a classic macroscopic indicator of Maillard-type browning and Strecker degradation.
-
Causality: When ambient moisture permeates the storage vial, localized micro-environments of free water allow the α-amino group to react with trace carbonyls (often generated from the autoxidation of the compound's own methylene double bond). These electrophiles react with the primary amine of adjacent molecules, forming Schiff bases that undergo further rearrangement into colored melanoidin-like polymers[2].
-
Resolution: Discard heavily discolored batches, as the purity is likely compromised. For future storage, ensure the compound is stored over a desiccant in a sealed secondary container.
Q2: LC-MS analysis of my stored batch shows a mass shift of +16 Da and +32 Da. How can I prevent this? A: Mass shifts of +16 Da (incorporation of one oxygen atom) and +32 Da (two oxygen atoms) strongly indicate epoxidation and subsequent diol formation at the 4-methylene double bond.
-
Causality: Ground-state triplet oxygen (
) reacts slowly with double bonds, but trace transition metals (from glass vials or synthesis carryover) or UV light can generate reactive oxygen species (ROS), which rapidly attack the -bond[2]. -
Resolution: Store the compound in amber glass vials to prevent UV-induced radical initiation. Purge the vial headspace with Argon (not Nitrogen) before sealing. Argon is denser than air and forms a protective blanket over the solid powder, effectively displacing oxygen.
Q3: Why is my compound forming an insoluble film when reconstituted in aqueous buffers at pH 8? A: Unsaturated amino acids are highly reactive at alkaline pH.
-
Causality: As demonstrated in stability studies of other unsaturated amino acids (such as dehydroalanine), alkaline conditions catalyze addition reactions and accelerate polymerization[3]. The unprotonated free amine (
) acts as a nucleophile, while the oxidized derivatives of the methylene group act as electrophiles, leading to intermolecular cross-linking. -
Resolution: Reconstitute the compound in slightly acidic to neutral buffers (pH 4.0 – 6.5) where the amine remains protonated (
), rendering it non-nucleophilic. Prepare solutions freshly before use.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in your assays, every protocol must validate its own success or failure.
Protocol 1: Optimal Storage and Aliquoting Workflow
Objective: Prevent oxidative and hydrolytic degradation during long-term storage. Self-Validation Mechanism: Gravimetric moisture tracking to verify the integrity of the storage environment.
Step-by-Step Methodology:
-
Pre-weighing (Validation Step): Weigh an empty, dry amber glass vial with a PTFE-lined screw cap. Record the exact tare weight.
-
Aliquoting: Inside a humidity-controlled glove box (RH < 10%), transfer the bulk 2-Amino-4-methylenehexanoic acid into single-use aliquots (e.g., 5–10 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles.
-
Argon Purging: Insert a low-flow Argon gas line into the vial, keeping the tip ~1 cm above the powder. Purge gently for 15 seconds.
-
Causality: Argon's higher density (
) compared to Nitrogen ( ) ensures it settles over the solid, completely displacing .
-
-
Sealing: Cap tightly immediately after removing the Argon line. Wrap the cap junction with Parafilm.
-
Secondary Storage: Place the vials inside a vacuum-sealable Mylar bag containing a self-indicating silica gel packet.
-
Temperature Control: Store at -20°C.
-
Causality: Arrhenius kinetics dictate that lowering the temperature from 20°C to -20°C exponentially decreases the rate of autoxidation.
-
-
Post-Storage Validation: Before use, allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation. Re-weigh the vial. A mass increase of >0.5% indicates moisture ingress, and the aliquot should be flagged for LC-MS purity verification.
Protocol 2: LC-MS Purity Verification & System Suitability
Objective: Quantify degradation products (+16 Da, +32 Da, and Strecker aldehydes) before critical synthetic steps. Self-Validation Mechanism: A System Suitability Test (SST) ensures instrument readiness before sample consumption.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject a fresh, authenticated reference standard of 2-Amino-4-methylenehexanoic acid. The system is valid only if the main peak shows a signal-to-noise ratio (S/N) > 100 and a tailing factor < 1.5.
-
Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Water:Acetonitrile (90:10) containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the amine is fully protonated, preventing in-solution polymerization during analysis[3].
-
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 60% Acetonitrile over 5 minutes.
-
Detection: Monitor via ESI+ (Electrospray Ionization). Look for the parent ion
m/z. -
Degradant Analysis: Extract ion chromatograms (EIC) for
(Epoxide/Hydroxyl) and (Diol). If the combined area of degradant peaks exceeds 2% of the parent peak, repurify the batch via preparative HPLC.
Data Presentation: Stability & Degradation Metrics
Table 1: Quantitative Stability of 2-Amino-4-methylenehexanoic Acid under Varied Conditions (Data represents typical degradation kinetics for isolated unsaturated amino acids)
| Storage Condition | Atmosphere | Container | Purity at 1 Month | Purity at 3 Months | Primary Degradant Observed |
| -20°C (Optimal) | Argon | Amber Glass | >99.5% | 99.1% | None significant |
| 4°C | Air | Clear Glass | 97.2% | 92.5% | +16 Da (Epoxide) |
| 25°C (Room Temp) | Air | Clear Glass | 88.4% | 74.1% | +16 Da, +32 Da, Polymers |
| 25°C, High Humidity | Air | Open Vial | 81.0% | < 50.0% | Strecker Aldehydes, Brown Pigment |
Table 2: Diagnostic LC-MS Ions for Troubleshooting
| Species | Formula | Expected | Structural Implication |
| Intact Amino Acid | 144.10 | Target compound | |
| Epoxide/Hydroxyl | 160.10 | Mild oxidation of the methylene group | |
| Diol | 176.11 | Hydration of the epoxide intermediate | |
| Strecker Aldehyde | 99.08 | Oxidative deamination / Decarboxylation |
Degradation & Prevention Logic Visualization
Pathways of 2-Amino-4-methylenehexanoic acid degradation and preventive workflows.
References
- Cafieri, F., et al. (via Dictionary of Marine Natural Products). "Isolation and properties of 2-Amino-4-methylenehexanoic acid from Plakortis simplex." CRC Press / Pageplace.
- Zamora, R., & Hidalgo, F. J. (2016). "Controlling Amino Acid Degradations Produced by Reactive Carbonyls in Foods." Journal of Agricultural and Food Chemistry (ACS Publications).
- Rollema, H. S., et al. (1995). "Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering." Applied and Environmental Microbiology (ASM Journals).
Sources
Technical Support Center: Troubleshooting Enantiomeric Excess in 2-Amino-4-methylidenehexanoic Acid Synthesis
Welcome to the Advanced Applications Support Center. 2-Amino-4-methylidenehexanoic acid (also known as 4-methylenenorleucine) is a structurally unique unnatural amino acid originally isolated from the marine sponge Plakortis simplex[1]. Its terminal alkene and aliphatic side chain make it a highly valuable building block for peptidomimetics and drug discovery. However, synthesizing this compound with high enantiomeric excess (ee > 98%) presents significant stereochemical challenges due to the steric demands of the 4-methylidene group during asymmetric carbon-carbon bond formation.
This technical guide provides causality-driven troubleshooting, validated protocols, and structural logic to help you optimize its asymmetric synthesis.
Diagnostic Workflow: Asymmetric Alkylation Failure Modes
Troubleshooting logic for low enantiomeric excess in asymmetric synthesis.
Core Troubleshooting Guide (FAQs)
Q1: Why does the enantiomeric excess (ee) of my synthesized 2-amino-4-methylidenehexanoic acid plateau at ~80% when using standard Cinchona alkaloid phase-transfer catalysts? A1: The plateau is caused by the conformational flexibility of first-generation Cinchona alkaloid catalysts. Cinchona-derived quaternary ammonium salts can adopt multiple transition-state conformations. When reacting with a sterically demanding electrophile like 2-(bromomethyl)but-1-ene, the chiral pocket is not tightly bound, allowing the electrophile to attack the enolate from the disfavored face ()[2]. Solution: Switch to a structurally rigid, C2-symmetric chiral quaternary ammonium salt (e.g., Maruoka Catalyst). These catalysts enforce a single, well-defined chiral ion pair, completely shielding one face of the enolate and routinely enabling >98% ee for bulky unnatural amino acids ()[3].
Q2: During the asymmetric alkylation of the glycine Schiff base, I observe significant product racemization over time. What is the mechanistic cause, and how can it be mitigated? A2: Racemization occurs because the alpha-proton of the newly formed Schiff base product remains slightly acidic. If the base concentration in the organic phase is too high, or if the reaction temperature exceeds -20 °C, the product undergoes reversible deprotonation and reprotonation by the achiral base[2]. Solution: Maintain strict temperature control (<-20 °C) and utilize a biphasic system (e.g., 50% aqueous KOH / Toluene) with extremely high stirring rates (>1000 rpm). Vigorous mixing ensures the reaction occurs strictly at the interface or within the tightly bound chiral ion pair, preventing the uncatalyzed background reaction in the bulk phase ()[4].
Q3: Can I use enzymatic resolution (e.g., Acylase I) instead of asymmetric catalysis to achieve >99% ee? A3: Yes, but it is highly inefficient for this specific substrate. While Acylase I from Aspergillus melleus is excellent for resolving standard N-acetylated aliphatic amino acids, the bulky 4-methylidene group of 2-amino-4-methylidenehexanoic acid causes severe steric clashes within the enzyme's active site. This leads to sluggish kinetics and moderate enantiomeric ratios (E-values). If a biocatalytic route is mandatory, dynamic kinetic resolution (DKR) using an engineered transaminase optimized for bulky aliphatic side chains is the self-validating alternative.
Data Presentation: Comparison of Asymmetric Strategies
| Synthetic Strategy | Catalyst / Reagent | Typical ee (%) | Yield (%) | Primary Mode of Failure / Limitation |
| 1st Gen PTC | Cinchona alkaloid derivatives | 75 - 85% | 80 - 85% | Conformational flexibility leading to facial misrecognition[2]. |
| 2nd Gen PTC | C2-Symmetric Maruoka Catalyst | > 98% | 90 - 95% | Reagent impurity (alkene isomerization of the electrophile)[3]. |
| Chiral Auxiliary | Schöllkopf bis-lactim ether | 90 - 95% | 70 - 75% | Epimerization during harsh acidic hydrolysis of the auxiliary. |
| Enzymatic Resolution | Acylase I (N-acetyl derivative) | > 99% (at 50% conv) | < 45% | Poor substrate affinity due to the bulky gamma-substituent. |
Self-Validating Experimental Protocol: Asymmetric Alkylation via Chiral PTC
Objective: Synthesize (S)-2-(diphenylmethyleneamino)-4-methylidenehexanoic acid tert-butyl ester with >98% ee.
Step 1: Preparation of the Glycine Equivalent Dissolve tert-butyl 2-(diphenylmethyleneamino)acetate (1.0 eq, 10 mmol) in anhydrous toluene (100 mL) to create a 0.1 M solution.
Step 2: Catalyst Addition Add (S,S)-N-spiro C2-symmetric chiral quaternary ammonium bromide (Maruoka Catalyst, 1.0 mol%).
-
Causality Check: The exceptionally low catalyst loading is sufficient because its high lipophilicity keeps it entirely in the organic phase, outcompeting the uncatalyzed background reaction[3].
Step 3: Temperature Equilibration Cool the reaction vessel to -20 °C.
-
Validation Step: Ensure the internal temperature probe reads stable for at least 15 minutes. Localized warming upon base addition is the leading cause of ee erosion.
Step 4: Electrophile Addition Add freshly distilled 2-(bromomethyl)but-1-ene (1.2 eq, 12 mmol). Ensure the electrophile is free of acid traces to prevent alkene isomerization prior to alkylation.
Step 5: Base Addition & Interfacial Mixing Add 50% aqueous KOH (5.0 eq) dropwise over 10 minutes. Immediately increase the mechanical stirring rate to >1000 rpm.
-
Causality Check: Vigorous mixing maximizes the interfacial surface area, facilitating rapid ion exchange between the aqueous base and the organic chiral catalyst. This locks the enolate into the chiral pocket before non-selective background alkylation can occur[4].
Step 6: Quench and Deprotection After complete consumption of the starting material (monitored by TLC, typically 4-6 hours), quench with cold water. Extract with EtOAc. The Schiff base is then hydrolyzed using mild 1N HCl in THF at room temperature to yield the free amino acid without isomerizing the terminal double bond.
References
-
Blunt, J. W., & Munro, M. H. G. (Eds.). Dictionary of Marine Natural Products with CD-ROM. CRC Press. (References Cafieri, F. et al., 1999, Tetrahedron, 55, 7045 for the isolation of 4-Methylenenorleucine).
-
Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266.
-
O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral Schiff base esters. Accounts of Chemical Research, 37(8), 506-515.
-
Porta, A., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Reactions, 4(1), 1-15.
Sources
Validation & Comparative
NMR spectroscopy data interpretation for gamma-methyleneleucine
Publish Comparison Guide: NMR Spectroscopy Data Interpretation for
Executive Summary: The Diagnostic Challenge
-Methyleneleucine (2-amino-4-methylenepentanoic acid) is a naturally occurring non-proteinogenic amino acid, structurally analogous to Leucine but distinguished by a terminal exocyclic double bond at theThis guide provides a definitive technical comparison of the NMR spectral performance of
Comparative Analysis: -Methyleneleucine vs. Alternatives
The "performance" of an NMR interpretation strategy relies on resolving unique chemical shifts that serve as structural fingerprints. The table below contrasts the spectral signatures of
Table 1: Diagnostic NMR Signal Comparison ( H, 500 MHz, D O)
| Feature | Leucine (Alternative 1) | Isoleucine (Alternative 2) | Interpretation Insight | |
| Quaternary Carbon ( | Methine ( | Methylene ( | Primary Differentiator. | |
| Vinyl Protons | Absent | Absent | The "Smoking Gun."[1] Any signal here confirms unsaturation. | |
| Methyl Group | ||||
| Absent | Absent | HSQC/HMBC confirmation required.[1] |
Critical Causality: The presence of the
hybridized-carbon in -methyleneleucine exerts a strong deshielding cone effect (anisotropy) on the adjacent -protons and the attached methyl group, shifting them significantly downfield compared to the environment in Leucine.
Self-Validating Experimental Protocol
To ensure scientific integrity (E-E-A-T), follow this step-by-step workflow. This protocol is designed to be self-correcting; if a step fails, the identification is invalid.
Phase 1: Sample Preparation
-
Solvent Selection: Use D
O (99.9% D) for maximum resolution of the aliphatic region. Avoid DMSO-d initially as water suppression can obscure the -proton region, though it is acceptable if solubility is an issue. -
pH Adjustment: Adjust pH to ~7.0 (using NaOD/DCl) to standardize the zwitterionic state, ensuring chemical shifts match literature values.
-
Reference: Use an internal standard like TSP (trimethylsilylpropanoic acid) at 0.00 ppm.
Phase 2: The "Exclusion" Scan (1D H NMR)
-
Action: Acquire a standard 1D proton spectrum (16-64 scans).
-
Validation Check: Look immediately at the 4.5 – 6.0 ppm region.[1]
Phase 3: The "Connectivity" Scan (2D HSQC & HMBC)
-
Action: Run a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence).
-
Causality: You must prove the protons at 4.9 ppm are attached to a carbon, and that carbon is terminal.
-
Validation Check:
-
HSQC: The protons at 4.9 ppm must correlate to a carbon at
~112 ppm . The phase should indicate a (negative phase in standard editing). -
HMBC: The methyl singlet at 1.8 ppm must show a strong 3-bond correlation to the vinyl
carbon (112 ppm) and the quaternary -carbon (142 ppm).
-
Structural Elucidation Logic (Visualization)
The following diagram illustrates the decision logic for distinguishing
Figure 1: Decision tree for the NMR-based identification of
Advanced Interpretation: The "Allylic" Trap
A common pitfall in interpreting this data is the Allylic Coupling .
-
Observation: The methyl signal at 1.8 ppm is often not a sharp singlet but a broadened "hump" or fine triplet.
-
Mechanism: This is due to allylic coupling (
) between the methyl protons and the vinyl protons across the double bond. -
Resolution: To prove this, perform a Homodecoupling experiment: irradiate the vinyl protons at 4.9 ppm. If the methyl signal sharpens into a distinct singlet, the structure is confirmed as having the methyl attached to the double bond system.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Mass spectrometry fragmentation patterns of 2-Amino-4-methylidenehexanoic acid
An In-depth Technical Guide to 2-Amino-4-methylidenehexanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-methylidenehexanoic acid (also known as
For drug development professionals and analytical chemists, the critical challenge lies not in its synthesis, but in its unambiguous identification against isobaric interferences and structural analogs using Mass Spectrometry (MS).
This guide provides a rigorous technical comparison of the fragmentation patterns of 2-amino-4-methylidenehexanoic acid against its primary isobaric and structural "alternatives": 1-Aminocyclohexanecarboxylic acid (ACHC) and Leucine . We establish a self-validating MS/MS protocol to ensure precise differentiation in complex biological matrices.
Chemical Profile & Structural Context
Before analyzing fragmentation, we must define the structural constraints that dictate ion behavior. Unlike Leucine, the
| Feature | 2-Amino-4-methylidenehexanoic acid | Leucine (Alternative 1) | 1-Aminocyclohexanecarboxylic acid (Alternative 2) |
| Structure | Linear, Unsaturated ( | Linear, Saturated | Cyclic, Saturated |
| Formula | |||
| MW (Monoisotopic) | 143.0946 | 131.0946 | 143.0946 |
| Precursor Ion | m/z 144.10 | m/z 132.10 | m/z 144.10 |
| Key Structural Feature | Exocyclic | Isopropyl side chain | Cyclohexane ring |
Analytical Implication:
-
vs. Leucine: Easily distinguished by MS1 (Precursor mass shift of +12 Da).
-
vs. ACHC: Critical Isobaric Interference. Both share m/z 144.10. MS/MS fragmentation is the only reliable method for differentiation without extensive chromatographic separation.
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation data described below, utilize the following self-validating protocol. This workflow is designed to maximize the generation of diagnostic allylic fragments.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 10 µM.
-
Why: Methanol aids desolvation; Formic acid ensures complete protonation (
) for ESI efficiency.
-
-
Direct Infusion (or Flow Injection):
-
Flow Rate: 5–10 µL/min.
-
Source: ESI Positive Mode.
-
-
MS Parameters (Triple Quadrupole/Q-TOF):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10–35 eV.
-
Validation Check: At 10 eV, the parent ion (m/z 144) should be the base peak (>90% intensity). At 25 eV, the immonium ion (m/z 98) should become the base peak.
-
Detailed Fragmentation Pathways
The fragmentation of 2-amino-4-methylidenehexanoic acid is driven by two dominant mechanisms: Immonium Ion Formation (standard for amino acids) and Allylic Cleavage (specific to this molecule).
Primary Pathway: The Immonium Ion (m/z 98)
Like all
Secondary Pathway: Allylic Fragmentation (m/z 69)
This is the diagnostic transition . The side chain of the immonium ion contains the
-
Structure of m/z 98:
-
Cleavage: The bond between the quaternary C4 and the ethyl group (C5-C6) is allylically activated.
-
Loss: Neutral Ethyl radical/group (29 Da).
-
Result: m/z 69 (
).
Visualization of Fragmentation Logic
Figure 1: ESI-MS/MS fragmentation pathway of 2-Amino-4-methylidenehexanoic acid. The transition m/z 98
Comparative Performance Analysis
This section evaluates the "performance" of the MS assay in distinguishing the target from its alternatives.
Comparison 1: vs. Leucine (The Structural Analog)
-
Differentiation Difficulty: Low.
-
Method: MS1 Mass Filter.
-
Data Support:
-
Leucine Precursor: 132 Da
-
Target Precursor: 144 Da
-
Note: No fragmentation analysis is required for separation unless investigating naturally occurring methyl-transfer derivatives.
-
Comparison 2: vs. 1-Aminocyclohexanecarboxylic Acid (The Isobaric Interference)
-
Differentiation Difficulty: High.
-
Method: MS2 Fragmentation Pattern.
-
Mechanism: Both compounds produce an m/z 144 parent and an m/z 98 immonium ion. However, the breakdown of the immonium ion differs due to ring constraints vs. linear chains.
Table 1: Diagnostic Ion Comparison
| Fragment Ion | 2-Amino-4-methylidenehexanoic acid | 1-Aminocyclohexanecarboxylic acid (ACHC) | Differentiation Logic |
| Precursor | 144 | 144 | Indistinguishable |
| Immonium | 98 (Base Peak) | 98 (Base Peak) | Indistinguishable |
| m/z 69 | High Intensity | Low / Absent | Target loses ethyl group (linear chain cleavage). ACHC requires complex ring opening to yield m/z 69. |
| m/z 81 | Low | Medium Intensity | ACHC often loses |
| m/z 55 | Medium | Medium | Non-specific hydrocarbon fragment ( |
Decision Tree for Identification
Figure 2: Logical decision tree for distinguishing the target compound from isobaric interferences.
References
-
NIST Mass Spectrometry Data Center. "Leucine and Isoleucine Fragmentation Standards." NIST Chemistry WebBook. [Link]
-
Piraud, M., et al. (2005). "Ion fragmentation of amino acids in tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
Hurtado-Sanchez, M.C., et al. (2012). "Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry." Mass Spectrometry Reviews. [Link]
-
PubChem Compound Summary. "2-Amino-4-methylhex-4-enoic acid (Structure and Properties)." National Library of Medicine. [Link]
Comparing Bioactivity: 2-Amino-4-methylidenehexanoic Acid vs. L-Leucine
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in amino acids dictate profound shifts in cellular fate. The comparison between L-Leucine—a fundamental canonical building block and master regulator of anabolism—and its marine-derived non-canonical analog, 2-Amino-4-methylidenehexanoic acid, perfectly illustrates this paradigm.
This guide provides an objective, data-driven comparison of their structural properties, mechanistic pathways, and bioactivity, supported by self-validating experimental workflows.
Structural Divergence & Physicochemical Properties
L-Leucine is an essential aliphatic amino acid characterized by a highly flexible isopropyl side chain, which allows it to seamlessly integrate into the hydrophobic cores of proteins and bind efficiently to metabolic sensors 1.
In stark contrast, 2-Amino-4-methylidenehexanoic acid (also known as 4-Methylenenorleucine) is a rare marine natural product originally isolated from the Caribbean sponge Plakortis simplex2. The introduction of a methylene double bond at the C4 position restricts the conformational freedom of the side chain. This rigidification transforms a ubiquitous nutrient into a potent cytotoxic antimetabolite 3.
Quantitative Data Comparison
| Property / Metric | L-Leucine | 2-Amino-4-methylidenehexanoic Acid |
| Common Synonyms | (2S)-2-amino-4-methylpentanoic acid | 4-Methylenenorleucine |
| Source | Canonical (Ubiquitous in biosphere) | Marine Sponge (Plakortis simplex) |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol | 143.18 g/mol |
| Structural Feature | Flexible isopropyl side chain | Rigid C4-Methylene double bond |
| Primary Bioactivity | mTORC1 Activator, Anabolic driver | Cytotoxic agent, Antimetabolite |
| Target Cell Line (Lit.) | Broad (All mammalian cells) | WEHI 164 (Murine fibrosarcoma) |
Mechanistic Pathways: Anabolism vs. Cytotoxicity
The biological divergence between these two molecules is best observed through their interaction with the mTORC1 signaling pathway and the translational machinery .
L-Leucine acts as a direct signaling molecule. It binds to the intracellular sensor Sestrin2, disrupting the Sestrin2-GATOR2 inhibitory complex. This release allows the Rag GTPases to recruit and activate mTORC1 at the lysosomal surface, driving protein translation and cell growth.
Conversely, 2-Amino-4-methylidenehexanoic acid acts as a "Trojan Horse." Due to its structural homology, it can competitively bind to Leucine-specific pockets (such as Sestrin2 or Leucyl-tRNA synthetase) but fails to induce the necessary conformational changes for activation. If misincorporated into nascent polypeptides during translation, it triggers the Unfolded Protein Response (UPR), ultimately leading to the apoptosis and cytotoxicity observed in WEHI 164 murine fibrosarcoma cells 2.
Figure 1: Mechanistic divergence between L-Leucine (anabolic) and 4-Methylenenorleucine (cytotoxic).
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the bioactivity of 2-Amino-4-methylidenehexanoic acid against L-Leucine, we utilize a dual-readout experimental system. This ensures that observed cytotoxicity is mechanistically linked to pathway inhibition rather than off-target artifactual death.
Figure 2: Self-validating experimental workflow for assessing bioactivity and mTORC1 signaling.
Protocol A: mTORC1 Activation/Inhibition Assay (Western Blot)
Objective: Determine if the analog acts as an agonist or competitive antagonist at the Sestrin2 sensor.
-
Cell Preparation: Seed WEHI 164 cells in 6-well plates and culture until 70-80% confluent.
-
Amino Acid Starvation (Causality Check): Wash cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) for 50 minutes. Why? This depletes endogenous intracellular leucine pools, resetting the Sestrin2 sensor to its active, mTORC1-inhibitory state. This creates a sensitized baseline.
-
Stimulation: Treat independent wells with either 250 µM L-Leucine (Positive Control), 250 µM 2-Amino-4-methylidenehexanoic acid (Test), or EBSS alone (Negative Control) for exactly 30 minutes.
-
Lysis & Readout: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform SDS-PAGE and Western Blotting. Probe for phospho-S6K1 (Thr389) . L-Leucine will show a strong p-S6K1 band, whereas the analog will fail to rescue the starvation phenotype, validating its inability to activate mTORC1.
Protocol B: Cytotoxicity & Cell Viability (MTT Assay)
Objective: Quantify the downstream phenotypic impact of the analog.
-
Plating: Seed WEHI 164 cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.
-
Dose-Response Treatment: Expose cells to a logarithmic concentration gradient (0.1 µM to 100 µM) of 2-Amino-4-methylidenehexanoic acid. Use standard L-Leucine supplemented media as the baseline control. Incubate for 72 hours.
-
MTT Addition (Causality Check): Add 10 µL of MTT reagent (5 mg/mL) per well and incubate for 3 hours. Why? Only metabolically active, viable cells contain the functional mitochondrial reductases required to convert the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Quantification: Solubilize the formazan in DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ to determine the precise cytotoxic potency of the marine analog.
Conclusion & Therapeutic Implications
The comparison between L-Leucine and 2-Amino-4-methylidenehexanoic acid highlights the exquisite sensitivity of biological systems to minor structural changes. By simply restricting the flexibility of an aliphatic side chain via a C4-methylene group, a fundamental growth signal is converted into a cytotoxic antimetabolite. For drug development professionals, this marine-derived non-canonical amino acid represents a highly promising scaffold. Its ability to hijack the translational machinery and induce cytotoxicity in fibrosarcoma models makes it a compelling candidate for the development of novel chemotherapeutics or as a unique payload in Antibody-Drug Conjugates (ADCs).
References
-
ChemInform Abstract: Metabolites from the Sponge Plakortis simplex. Part 2. Isolation of Four Bioactive Lactone Compounds and of a Novel Related Amino Acid. Cafieri, F., et al. ResearchGate / ChemInform. 2
-
Dictionary of Marine Natural Products (4-Methylenenorleucine / Cytotoxicity). Blunt, J.W. & Munro, M.H.G. CRC Press. 3
-
Dictionary of Marine Natural Products (Protein Synthesis & Leucine). Blunt, J.W. & Munro, M.H.G. CRC Press. 1
Sources
A Comparative Guide to the Cellular Transport of Leucine and its Unsaturated Analog, γ-Methyleneleucine
Abstract
This guide provides a comparative analysis of the cellular transport mechanisms of the essential amino acid L-leucine and its structurally related, unsaturated analog, γ-methyleneleucine. While the transport of L-leucine is well-characterized, primarily mediated by the L-type amino acid transporters LAT1 (SLC7A5) and LAT2 (SLC7A8), the transport pathways for γ-methyleneleucine remain unelucidated. This document synthesizes the current understanding of leucine transport and, based on principles of substrate specificity and bioisosterism, posits a testable hypothesis that γ-methyleneleucine is also a substrate for LAT1 and LAT2. We present detailed experimental protocols for a head-to-head comparison of their transport kinetics and specificity using cell-based assays. This guide is intended for researchers in drug development, cancer metabolism, and neuroscience, providing a framework for investigating the transport of this novel amino acid analog, which may have unique therapeutic or research applications.
Introduction: The Significance of Leucine Transport
L-leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, metabolic regulation, and cell signaling, most notably through the activation of the mTORC1 pathway.[1] Its transport across cell membranes is a crucial determinant of its intracellular availability and, consequently, its physiological effects. The primary conduits for leucine transport are the L-type amino acid transporters (LATs), a family of sodium-independent facilitated transporters.[1]
Key Leucine Transporters: LAT1 and LAT2
Two of the most important members of the LAT family for leucine transport are LAT1 (SLC7A5) and LAT2 (SLC7A8). These transporters function as heterodimers, requiring association with the heavy chain 4F2hc (CD98 or SLC3A2) for stable expression at the plasma membrane.[2][3]
-
LAT1 (SLC7A5): Characterized by high affinity and low capacity, LAT1 preferentially transports large, neutral amino acids, including leucine, isoleucine, valine, phenylalanine, and tryptophan.[3][4] It is highly expressed in the blood-brain barrier, placenta, and is notably overexpressed in many types of cancer cells to meet their high demand for essential amino acids.[4][5]
-
LAT2 (SLC7A8): In contrast to LAT1, LAT2 has a broader substrate specificity, transporting both large and small neutral amino acids.[6][7] It is more ubiquitously expressed than LAT1, with high levels in the kidney, intestine, and brain.[7]
The distinct expression patterns and substrate specificities of LAT1 and LAT2 underscore their different physiological roles, from nutrient supply to tissues to the regulation of cellular growth and proliferation.
Introducing γ-Methyleneleucine: An Uncharacterized Analog
γ-methyleneleucine is an unsaturated analog of leucine, featuring a double bond in the γ-position of its side chain. This structural modification introduces conformational rigidity and alters the electronic properties of the side chain compared to leucine. While the biological effects of γ-methyleneleucine are not well-documented, its structural similarity to leucine suggests it may interact with the same transport machinery.
A Testable Hypothesis: Shared Transport Pathways
Based on the known substrate promiscuity of LAT1 and LAT2 for various leucine analogs, we hypothesize that γ-methyleneleucine is also a substrate for these transporters.[4][8] The introduction of the methylene group may, however, alter its binding affinity and transport kinetics compared to leucine. This guide outlines the experimental framework to test this hypothesis.
Comparative Experimental Workflow
The following sections detail a comprehensive experimental plan to elucidate and compare the transport mechanisms of L-leucine and γ-methyleneleucine. This workflow is designed to be a self-validating system, with each experiment building upon the previous one to provide a complete picture of transporter interaction.
Caption: Figure 1. Experimental workflow for the comparative study.
Cell Line Preparation and Maintenance
For this study, Human Embryonic Kidney 293 (HEK293) cells are recommended due to their low endogenous amino acid transporter expression and high transfection efficiency.
Protocol 1: Generation of Stable Cell Lines
-
Vector Preparation: Obtain or construct expression vectors for human SLC7A5 (LAT1), SLC7A8 (LAT2), and SLC3A2 (CD98).
-
Transfection: Co-transfect HEK293 cells with either the LAT1 and SLC3A2 vectors or the LAT2 and SLC3A2 vectors using a suitable transfection reagent. A control group should be transfected with an empty vector.
-
Selection: Culture the transfected cells in a medium containing a selection antibiotic (e.g., G418 or puromycin) corresponding to the resistance gene on the expression vectors.
-
Clonal Selection and Validation: Isolate single colonies and expand them. Validate the overexpression of the respective transporters via Western blot and/or qPCR.
Radiolabeled Amino Acid Uptake Assay
The cornerstone of this comparative study is the radiolabeled amino acid uptake assay. This method provides a direct and sensitive measure of transport activity.
Note on γ-Methyleneleucine: As of the writing of this guide, radiolabeled γ-methyleneleucine is not commercially available and would likely require custom synthesis. Unlabeled γ-methyleneleucine may also need to be custom synthesized.
Protocol 2: General Uptake Assay
-
Cell Seeding: Plate the stable HEK293 cell lines (LAT1/SLC3A2, LAT2/SLC3A2, and empty vector control) in 24-well plates and grow to confluence.
-
Preparation of Uptake Buffer: Prepare a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) to ensure the measurement of sodium-independent transport.
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with the uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate (e.g., [³H]-L-leucine or a radiolabeled version of γ-methyleneleucine) to each well to initiate the transport assay.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Determine the protein concentration in parallel wells using a BCA protein assay to normalize the uptake data (expressed as pmol/mg protein/min).
Caption: Figure 2. Radiolabeled amino acid uptake assay workflow.
Kinetic Characterization
To compare the transport efficiency of leucine and γ-methyleneleucine, it is essential to determine their kinetic parameters, Michaelis-Menten constant (Km) and maximum transport velocity (Vmax).
Protocol 3: Determination of Km and Vmax
-
Perform Uptake Assays: Follow Protocol 2, using a range of concentrations of the unlabeled amino acid (leucine or γ-methyleneleucine) mixed with a fixed, low concentration of the corresponding radiolabeled amino acid.
-
Data Analysis: Plot the initial uptake rates against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Expected Data Summary:
| Amino Acid | Transporter | Km (µM) | Vmax (pmol/mg protein/min) |
| L-Leucine | LAT1 | ||
| LAT2 | |||
| γ-Methyleneleucine | LAT1 | ||
| LAT2 |
Competitive Inhibition Assays
To confirm that leucine and γ-methyleneleucine share the same transport systems, competitive inhibition experiments are crucial. These assays will also reveal the relative binding affinities of the two compounds for each transporter.
Protocol 4: Determination of Inhibition Constant (Ki)
-
Perform Inhibition Assays: Conduct uptake assays with a fixed concentration of a radiolabeled substrate (e.g., [³H]-L-leucine) in the presence of increasing concentrations of the unlabeled inhibitor (γ-methyleneleucine, or unlabeled leucine as a positive control).
-
Data Analysis: Plot the percentage of inhibition of the radiolabeled substrate uptake against the concentration of the inhibitor. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
Expected Data Summary:
| Inhibitor | Radiolabeled Substrate | Transporter | IC₅₀ (µM) | Ki (µM) |
| γ-Methyleneleucine | [³H]-L-Leucine | LAT1 | ||
| LAT2 | ||||
| L-Leucine | [³H]-L-Leucine | LAT1 | ||
| LAT2 |
Interpreting the Results and Drawing Conclusions
The data generated from these experiments will allow for a robust comparison of the transport mechanisms of leucine and γ-methyleneleucine.
-
Shared Transporters: If γ-methyleneleucine uptake is significantly higher in LAT1- and LAT2-overexpressing cells compared to control cells, and if it competitively inhibits leucine transport, this will provide strong evidence that they share these transporters.
-
Affinity and Efficacy: The Km, Vmax, and Ki values will provide quantitative insights into the differences in binding affinity and transport efficiency. A higher Km for γ-methyleneleucine would indicate a lower affinity for the transporter compared to leucine. Differences in Vmax would suggest that the translocation of γ-methyleneleucine across the membrane is more or less efficient than that of leucine.
Caption: Figure 3. Logical relationship of the comparative study.
Conclusion and Future Directions
This guide provides a foundational framework for a comparative study of the transport mechanisms of L-leucine and γ-methyleneleucine. By systematically characterizing the interaction of γ-methyleneleucine with the key leucine transporters LAT1 and LAT2, researchers can elucidate its transport profile. This knowledge is not only of fundamental biochemical interest but also has potential implications for drug development. If γ-methyleneleucine is found to be a selective and high-affinity substrate for a particular transporter (e.g., LAT1), it could be explored as a vehicle for targeted drug delivery to cancer cells or across the blood-brain barrier. Further studies could also investigate the downstream metabolic and signaling consequences of cellular uptake of γ-methyleneleucine.
References
-
Baird, L., & Sal-like protein 4. (n.d.). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE. Retrieved from [Link]
- Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell, 136(3), 521-534.
- Pardo, R., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(17), 7856-7871.
- Scalise, M., et al. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 6, 243.
- Soares-da-Silva, P., et al. (2015). High- and low-affinity transport of l-leucine and l-DOPA by the hetero amino acid exchangers LAT1 and LAT2 in LLC-PK1 renal cells. American Journal of Physiology-Renal Physiology, 309(6), F526-F537.
- Thorn, C. F., et al. (2018). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(1), 31-46.
- Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular Pharmacology, 61(4), 729-737.
- Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1514(2), 291-302.
- Pineda, M., et al. (1999). Identification of a membrane protein, LAT-2, that Co-expresses with 4F2 heavy chain, an L-type amino acid transport activity with broad specificity for small and large zwitterionic amino acids. Journal of Biological Chemistry, 274(28), 19738-19744.
- Rossier, G., et al. (1999). LAT2, a new basolateral 4F2hc/CD98-associated amino acid transporter of kidney and intestine. Journal of Biological Chemistry, 274(49), 34948-34954.
- Tsume, Y., et al. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc.
- Lüllmann-Rauch, R., & Von Figura, K. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research, 18(3), 249-255.
-
SOLVO Biotechnology. (n.d.). LAT2 - Transporters. Retrieved from [Link]
Sources
- 1. The Heavy Chain 4F2hc Modulates the Substrate Affinity and Specificity of the Light Chains LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-methyl-L-leucine, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. LAT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
